molecular formula C12H24N2O2 B111920 Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate CAS No. 146093-46-1

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Cat. No.: B111920
CAS No.: 146093-46-1
M. Wt: 228.33 g/mol
InChI Key: LBQDLHPFISVBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate (CAS 146093-46-1) is a high-value Boc-protected piperidine derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. This compound features both a protected amine (Boc group) and a primary amine on the ethyl side chain, making it a valuable scaffold for constructing more complex molecules. With a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g·mol⁻¹ , it is a solid at room temperature. This chemical is offered for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers can acquire this compound in select quantities, with availability for 1g and 5g units . As a key intermediate, its primary research value lies in its application for the synthesis of pharmaceutical candidates and other biologically active compounds, where the piperidine ring is a common pharmacophore. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under mild acidic conditions to reveal the secondary amine, allowing for sequential and selective functionalization .

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQDLHPFISVBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363817
Record name tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146093-46-1
Record name tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes for enhanced clarity.

Introduction

This compound is a bifunctional molecule featuring a protected piperidine nitrogen and a primary amino group attached to an ethyl side chain at the 4-position. This structure makes it a valuable intermediate for introducing a piperidine moiety into a target molecule, often to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The primary amino group provides a reactive handle for further chemical modifications, including amide bond formation, reductive amination, and alkylation.

This guide explores two principal and reliable synthetic strategies commencing from the readily available starting material, N-Boc-4-piperidone.

Synthesis Pathway 1: Nitrile Reduction Route

This is a widely employed and efficient two-step pathway that involves the olefination of N-Boc-4-piperidone to introduce a cyanomethylene group, followed by the reduction of both the carbon-carbon double bond and the nitrile functionality. A variation of this route involves the direct reduction of the saturated nitrile intermediate, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

Experimental Protocols

Step 1a: Horner-Wadsworth-Emmons Reaction to form tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

This reaction utilizes a phosphonate reagent to introduce the cyanomethylene group onto the piperidone ring.

  • Reagents and Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Diethyl cyanomethylphosphonate (1.1 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl cyanomethylphosphonate dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.

Step 2a: Catalytic Hydrogenation of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

This step simultaneously reduces the double bond and the nitrile group to yield the target primary amine.

  • Reagents and Materials:

    • tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (1.0 eq)

    • Raney® Nickel (catalytic amount, ~10-20 wt%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Ammonia (optional, to suppress secondary amine formation)

    • Celite®

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate in methanol or ethanol.

    • If desired, saturate the solvent with ammonia gas to minimize the formation of secondary amine byproducts.

    • Carefully add the Raney® Nickel catalyst to the solution under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.

Alternative Step 2b: Reduction of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

If the saturated nitrile, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, is used as the starting material for the reduction, the following procedures can be employed.

  • Method 1: Catalytic Hydrogenation with Raney® Nickel

    • The procedure is analogous to Step 2a, using tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate as the substrate.

  • Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

    • Reagents and Materials:

      • tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq)

      • Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)

      • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

      • Water

      • 15% aqueous Sodium hydroxide (NaOH) solution

      • Anhydrous sodium sulfate (Na₂SO₄)

    • Procedure:

      • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate in anhydrous THF dropwise.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

      • Monitor the reaction by TLC.

      • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again (Fieser workup).

      • Stir the resulting granular precipitate at room temperature for 1 hour.

      • Filter the solid and wash thoroughly with THF or ethyl acetate.

      • Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the desired amine.

Quantitative Data
StepReactantsReagents and ConditionsSolventTypical Yield (%)Reference
1a N-Boc-4-piperidone, Diethyl cyanomethylphosphonateNaH, 0 °C to rtTHF85-95
2a tert-butyl 4-(cyanomethylene)piperidine-1-carboxylateH₂, Raney® Ni, NH₃ (optional)MeOH80-90
2b (Method 1) tert-butyl 4-(cyanomethyl)piperidine-1-carboxylateH₂, Raney® Ni, NH₃ (optional)MeOH85-95
2b (Method 2) tert-butyl 4-(cyanomethyl)piperidine-1-carboxylateLiAlH₄, refluxTHF70-85

Note: Yields are approximate and can vary based on reaction scale and optimization.

Synthesis Pathway Diagram

Synthesis_Pathway_1 A N-Boc-4-piperidone B tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate A->B 1. NaH, (EtO)₂P(O)CH₂CN 2. THF, 0 °C to rt C This compound B->C H₂, Raney® Ni MeOH, NH₃ D tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate B->D H₂, Pd/C EtOH D->C 1. LiAlH₄, THF 2. H₂O workup OR H₂, Raney® Ni, MeOH

Diagram 1: Nitrile Reduction Synthesis Pathway.

Synthesis Pathway 2: Nitroalkane Reduction Route

This pathway involves a Henry (nitroaldol) reaction to introduce a 2-nitroethylidene side chain, which is subsequently reduced to the desired aminoethyl group.

Experimental Protocols

Step 1: Henry Reaction to form tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate

  • Reagents and Materials:

    • tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq)

    • Nitromethane (excess, can be used as solvent)

    • A base such as Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), or an organic base like Triethylamine (NEt₃) or DBU.

    • Methanol or Ethanol

  • Procedure:

    • Dissolve tert-butyl 4-formylpiperidine-1-carboxylate in nitromethane or a mixture of nitromethane and a suitable solvent like methanol.

    • Cool the mixture to 0 °C and add the base portion-wise or dropwise.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid or dilute HCl) at 0 °C.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The crude product, tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Dehydration to tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate

This step is often performed in situ or as a separate step to facilitate the subsequent reduction.

  • Reagents and Materials:

    • tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate (1.0 eq)

    • A dehydrating agent such as Acetic anhydride, Trifluoroacetic anhydride (TFAA), or Methanesulfonyl chloride (MsCl) with a base like triethylamine.

    • Dichloromethane (DCM) or other suitable aprotic solvent.

  • Procedure (using MsCl and NEt₃):

    • Dissolve the crude nitroaldol from the previous step in DCM and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

    • Quench the reaction with water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate to give tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate.

Step 3: Reduction of the Nitrovinyl Group

The nitrovinyl intermediate can be reduced in a single step to the target aminoethyl compound.

  • Reagents and Materials:

    • tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (excess, ~3-4 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate in THF dropwise.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to 0 °C and perform a Fieser workup as described in Pathway 1, Step 2b, Method 2.

    • Isolate and purify the product as previously described.

Quantitative Data
StepReactantsReagents and ConditionsSolventTypical Yield (%)Reference
1 tert-Butyl 4-formylpiperidine-1-carboxylate, NitromethaneBase (e.g., NaOH, NEt₃), rtNitromethane/MeOH70-85
2 tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylateMsCl, NEt₃, 0 °C to rtDCM80-90
3 tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylateLiAlH₄, refluxTHF60-75

Note: Yields are approximate and can vary based on reaction scale and optimization.

Synthesis Pathway Diagram

Synthesis_Pathway_2 A tert-Butyl 4-formylpiperidine-1-carboxylate B tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate A->B CH₃NO₂, Base rt C tert-Butyl 4-(2-nitrovinyl)piperidine-1-carboxylate B->C Dehydration (e.g., MsCl, NEt₃) D This compound C->D 1. LiAlH₄, THF 2. H₂O workup

Diagram 2: Nitroalkane Reduction Synthesis Pathway.

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes starting from N-Boc-4-piperidone. The nitrile reduction pathway, particularly via the Horner-Wadsworth-Emmons reaction followed by catalytic hydrogenation, generally offers high yields and operational simplicity. The nitroalkane reduction route provides a viable alternative, though it involves an additional dehydration step and the use of a strong reducing agent like LiAlH₄. The choice of synthetic route will depend on the specific requirements of the research or development project, including scale, available reagents, and desired purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their needs.

An In-Depth Technical Guide to Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a key bifunctional molecule widely utilized in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and sigma-1 (σ1) receptor ligands.

Chemical and Physical Properties

This compound is a stable compound under standard conditions. The following tables summarize its key chemical and physical properties.

Identifier Value Source
IUPAC Name This compound--INVALID-LINK--
CAS Number 146093-46-1--INVALID-LINK--
Molecular Formula C12H24N2O2--INVALID-LINK--
Molecular Weight 228.33 g/mol --INVALID-LINK--
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CCN--INVALID-LINK--
InChI Key LBQDLHPFISVBRU-UHFFFAOYSA-N--INVALID-LINK--
Physical Property Value Notes
Appearance White to off-white solid or powderCommercially available information
Melting Point Not experimentally determinedPredicted values vary
Boiling Point Not experimentally determinedPredicted values vary
Solubility Soluble in methanol and dichloromethane.Inferred from common organic synthesis solvents.
pKa Not experimentally determined-

Spectroscopic Data

Spectroscopy Predicted Features
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.0-1.8 ppm and ~2.5-2.8 ppm), the ethyl chain protons (multiplets, ~1.4 ppm and ~2.7 ppm), and the Boc-protected nitrogen adjacent protons (~4.0 ppm). The amine protons would appear as a broad singlet.
¹³C NMR Resonances for the tert-butyl group carbons (~28 ppm and ~79 ppm for the quaternary carbon), piperidine ring carbons (~30-50 ppm), the ethyl chain carbons (~35 and ~40 ppm), and the carbonyl carbon of the Boc group (~155 ppm).[1]
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching of alkanes (~2850-2950 cm⁻¹), and a strong C=O stretching of the carbamate (~1680 cm⁻¹).
Mass Spectrometry The expected molecular ion peak [M+H]⁺ would be at m/z 229.19.

Experimental Protocols

Synthesis of this compound

A common synthetic route starts from tert-butyl 4-oxopiperidine-1-carboxylate. The following is a detailed multi-step protocol:

Step 1: Synthesis of tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous diethyl ether at 0 °C, add a solution of diethyl (cyanomethyl)phosphonate in anhydrous diethyl ether dropwise.

  • Stir the resulting mixture for 15 minutes.

  • Add tert-butyl 4-oxopiperidine-1-carboxylate in small portions.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench with cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • To a stirred solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate in a suitable solvent like tetrahydrofuran (THF), add a solution of potassium hydroxide in water.

  • Add a nickel/aluminum alloy (Ni/Al-alloy) in small portions over several hours, maintaining a moderate evolution of gas.

  • Reflux the reaction mixture for a few hours.

  • Filter off the precipitate and wash it with THF.

  • Concentrate the filtrate by evaporating the THF under reduced pressure.

  • Extract the resulting aqueous solution with a solvent such as dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final product.

Purification:

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

Applications in Drug Discovery

PROTAC Development

This compound serves as a versatile linker in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The piperidine moiety of this compound can be incorporated into the linker connecting the target protein ligand and the E3 ligase ligand, influencing the spatial orientation and efficacy of the resulting PROTAC.

Caption: PROTAC Mechanism of Action.

Sigma-1 Receptor Ligands

The piperidine scaffold is a common feature in ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in various cellular functions. The σ1 receptor is implicated in a range of neurological disorders and cancer. This compound can be used as a starting material for the synthesis of novel σ1 receptor ligands with potential therapeutic applications, including antiproliferative effects on cancer cells.

Sigma1_Receptor_Signaling cluster_1 Sigma-1 Receptor Signaling Modulation Ligand Piperidine-based Sigma-1 Ligand Sigma1_Receptor Sigma-1 Receptor (at ER-Mitochondria interface) Ligand->Sigma1_Receptor Binds to and modulates IP3R IP3 Receptor Sigma1_Receptor->IP3R Regulates ROS_Production ROS Production Sigma1_Receptor->ROS_Production Modulates Ca_Signaling Calcium Signaling IP3R->Ca_Signaling Controls Cell_Survival Cell Survival/ Proliferation Ca_Signaling->Cell_Survival Influences ROS_Production->Cell_Survival Influences

Caption: Sigma-1 Receptor Signaling.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features allow for its incorporation into a variety of complex molecules, including PROTACs and sigma-1 receptor ligands. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into its biological activities and the development of novel derivatives are promising areas for future research.

References

Technical Guide: Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 146093-46-1

This technical guide provides an in-depth overview of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a key building block in modern drug discovery and development. It is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Compound Identification and Properties

This compound, with the CAS number 146093-46-1, is a piperidine derivative featuring a Boc-protected nitrogen in the ring and a primary aminoethyl substituent at the 4-position.[1][2][3] This bifunctional nature makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties [1][3]

PropertyValue
CAS Number 146093-46-1
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
IUPAC Name This compound
Appearance White or almost colorless solid/liquid
Purity Typically ≥95%

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed journals, a common synthetic route involves the reduction of a nitrile precursor. A plausible, though not directly cited, two-step synthesis is outlined below.

Plausible Synthetic Pathway:

  • Alkylation: Reaction of a suitable piperidine precursor with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) to introduce the cyanomethyl group.

  • Reduction: Reduction of the nitrile group to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

A detailed experimental protocol for a related piperidine derivative is provided for context in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which involves acylation, sulfonation, and substitution.[4]

Table 2: Spectroscopic Data (Predicted)

TypeData
¹H-NMR Expected signals for the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.0-1.8 ppm and ~2.5-2.8 ppm), the ethyl chain protons (multiplets), and the Boc-protected amine protons (broad signals, ~4.0 ppm).
¹³C-NMR Expected signals for the tert-butyl group carbons, the piperidine ring carbons, and the ethyl chain carbons.
Mass Spec [M+H]⁺ expected at m/z 229.18.

Applications in Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are novel therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins.

A PROTAC molecule consists of three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The piperidine moiety of this compound provides a semi-rigid scaffold that can be advantageous for linker design, potentially influencing the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).

Experimental Protocols

Representative Protocol for PROTAC Synthesis using a Piperidine-based Linker

This protocol describes a general workflow for incorporating an amine-functionalized piperidine linker, such as this compound, into a PROTAC molecule. The synthesis involves the sequential coupling of the linker to an E3 ligase ligand and a POI ligand.

Step 1: Coupling of the Linker to the E3 Ligase Ligand

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a peptide coupling reagent, such as HATU (1.1 eq), and an organic base, like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature overnight.

  • Work-up and Purification: Monitor the reaction progress using an appropriate technique (e.g., LC-MS or TLC). Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase-linker conjugate.

Step 2: Deprotection of the Boc Group

  • Dissolve the E3 ligase-linker conjugate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.

Step 3: Coupling of the Deprotected Linker to the POI Ligand

  • Follow a similar procedure as in Step 1, activating the carboxylic acid on the POI ligand and then reacting it with the deprotected E3 ligase-linker amine from Step 2.

  • After the reaction, work-up, and purification (often by preparative HPLC), the final PROTAC molecule is obtained.

Visualizations

General Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_final Final Product A Piperidine Precursor C Alkylation A->C B Haloacetonitrile B->C D tert-Butyl 4-(2-cyanoethyl)piperidine-1-carboxylate C->D Formation of Nitrile Intermediate E Reduction D->E F This compound E->F Formation of Primary Amine

Caption: Plausible synthetic pathway for the target compound.

PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_components Components cluster_synthesis Synthesis Steps E3_ligand E3 Ligase Ligand (with -COOH) Coupling1 Step 1: Amide Coupling E3_ligand->Coupling1 Linker tert-Butyl 4-(2-aminoethyl) piperidine-1-carboxylate Linker->Coupling1 POI_ligand POI Ligand (with -COOH) Coupling2 Step 3: Amide Coupling POI_ligand->Coupling2 Intermediate1 E3 Ligase-Linker-Boc Coupling1->Intermediate1 Deprotection Step 2: Boc Deprotection Intermediate1->Deprotection Intermediate2 E3 Ligase-Linker-NH2 Deprotection->Intermediate2 Intermediate2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: General workflow for synthesizing a PROTAC molecule.

Safety Information

This compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, with a particular focus on its molecular weight, and explore its significant role as a linker in the development of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This document also includes a generalized experimental protocol for the synthesis of related piperidine-based structures and visual diagrams to elucidate its function in targeted protein degradation.

Core Chemical and Physical Properties

This compound, also known by its synonym 4-(2-Aminoethyl)-1-BOC-piperidine, is a bifunctional organic molecule.[1] The presence of a primary amine and a Boc-protected piperidine nitrogen makes it a versatile intermediate in multi-step organic synthesis.[2][3] Its physical appearance is typically a white or almost colorless solid.[4]

PropertyValueReference
Molecular Weight 228.33 g/mol [5][6]
Molecular Formula C₁₂H₂₄N₂O₂[5]
CAS Number 146093-46-1[4][5]
Appearance White to off-white solid[4]
Hydrochloride Salt Molecular Weight 264.79 g/mol [1]
Hydrochloride Salt CAS Number 202979-32-6[1]

Role in Drug Discovery and Development: The PROTAC Linker

The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in numerous approved drugs.[7][8] this compound is particularly valuable as a linker in the construction of PROTACs.[1][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][9]

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands, which in turn affects the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6] The semi-rigid structure of the piperidine ring can be advantageous in optimizing the pharmacokinetics and efficacy of the PROTAC.[6][7]

General Structure of a PROTAC POI_Ligand Target Protein Ligand Linker Linker (e.g., tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: General structure of a PROTAC molecule.

Experimental Protocols: A Generalized Synthesis Approach

While specific synthetic routes can be proprietary, a general approach to the synthesis of functionalized piperidine derivatives often involves the modification of a pre-existing piperidine ring. The following is a representative, multi-step protocol for the synthesis of a related N-Boc protected piperidine derivative, illustrating the chemical principles involved.

Synthesis of N-Boc-4-aminopiperidine from 4-piperidone

This protocol outlines a common method for introducing a protected amine functional group onto a piperidine ring, a key step in creating versatile intermediates like this compound.

  • Reductive Amination:

    • 4-Piperidone monohydrate hydrochloride is dissolved in a suitable solvent such as methanol.

    • An amine source, such as ammonium carbonate, is added, followed by a cyanide source like potassium cyanide, to form a hydantoin intermediate. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of cyanide.[10]

    • The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours).[10]

  • Boc Protection:

    • The resulting piperidine derivative is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).[10]

    • This step introduces the tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen.

  • Hydrolysis of the Hydantoin:

    • The hydantoin ring is hydrolyzed using a strong base, such as potassium hydroxide, in a solvent mixture like THF and water.[10]

    • This opens the hydantoin ring to yield the amino acid derivative.

  • Work-up and Purification:

    • The reaction mixture is neutralized with an acid, and the product is extracted using an organic solvent.

    • The organic layers are combined, dried, and concentrated.

    • The crude product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield the pure N-Boc-4-aminopiperidine derivative.[10]

Further modifications, such as chain extension from the amino group, would then be carried out to synthesize the final target molecule, this compound.

Experimental Workflow for Piperidine Derivative Synthesis cluster_synthesis Synthesis cluster_purification Purification Start 4-Piperidone Step1 Reductive Amination Start->Step1 Step2 Boc Protection Step1->Step2 Step3 Hydrolysis Step2->Step3 End N-Boc-4-aminopiperidine derivative Step3->End Workup Work-up & Extraction End->Workup Purify Column Chromatography / Recrystallization Workup->Purify

Caption: Generalized workflow for the synthesis of a functionalized piperidine.

Mechanism of Action in Targeted Protein Degradation

As a component of a PROTAC, this compound facilitates a catalytic mechanism for protein degradation. The PROTAC molecule first binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[9] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.[9]

PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Safety and Handling

As with any chemical reagent, this compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards.

Conclusion

This compound is a chemical intermediate of significant interest to the drug development community. Its defined molecular weight and versatile structure make it an ideal linker for the synthesis of complex molecules like PROTACs. Understanding its properties and the mechanism by which it contributes to targeted protein degradation is essential for researchers and scientists working at the forefront of novel therapeutic design.

References

A Technical Guide to tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate: A Versatile Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

This technical guide provides an in-depth overview of this compound, a key building block for researchers, scientists, and professionals in drug development. This bifunctional molecule, featuring a piperidine core with a Boc-protected amine and a primary aminoethyl group, is particularly valuable as a rigid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and incorporation into larger molecular scaffolds.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂PubChem
Molecular Weight 228.33 g/mol PubChem
CAS Number 146093-46-1CymitQuimica
Appearance White to off-white powder or solid---
Solubility Soluble in organic solvents such as dichloromethane, methanol, and DMSO---
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C.Sigma-Aldrich[1]

Synthesis and Spectroscopic Data

Representative Experimental Protocol: Synthesis via Reduction

This protocol outlines a representative two-step synthesis starting from 4-cyanomethyl-piperidine-1-carboxylic acid tert-butyl ester.

Step 1: Synthesis of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

A detailed protocol for a similar transformation can be adapted from literature procedures involving the alkylation of a piperidine derivative.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reduction: Cool the solution to 0°C using an ice bath. Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in the same solvent.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the flask back to 0°C and cautiously quench the excess reducing agent by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Workup and Isolation: A granular precipitate will form, which can be removed by filtration through a pad of celite. The filter cake should be washed with the reaction solvent. The combined filtrate is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The resulting crude this compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing a small percentage of ammonium hydroxide to prevent streaking) to afford the pure product.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are typically provided by commercial suppliers. Researchers should obtain a Certificate of Analysis for lot-specific data. Representative spectral data for similar Boc-protected piperidine structures can be found in various chemical databases. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the ethylamine chain protons.

Application in PROTAC Drug Development

The primary application of this compound is as a linker in the development of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and relative orientation between the POI and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[3][4]

The piperidine moiety in this linker provides a degree of rigidity, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[5]

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC is illustrated in the diagram below.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-ubiquitination Ternary->PolyUb facilitates Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targets POI to Degradation POI Degradation Proteasome->Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for synthesizing a PROTAC using this compound and subsequently evaluating its efficacy.

PROTAC_Workflow Experimental Workflow for PROTAC Development cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker tert-butyl 4-(2-aminoethyl) piperidine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA in DCM) Linker->Deprotection Coupling1 Amide Coupling 1 (e.g., HATU, DIPEA) Deprotection->Coupling1 Ligand_POI POI Ligand (with reactive group) Coupling2 Amide Coupling 2 (e.g., HATU, DIPEA) Ligand_POI->Coupling2 Ligand_E3 E3 Ligase Ligand (with reactive group) Ligand_E3->Coupling1 Intermediate Linker-Ligand Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Treatment Treat Cells with PROTAC Purification->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Western_Blot Western Blot Analysis (Quantify POI levels) Treatment->Western_Blot DC50 Determine DC50 Value (Degradation Potency) Western_Blot->DC50 Selectivity Selectivity Profiling DC50->Selectivity

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Synthesis of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a protected piperidine nitrogen and a primary amino group on an ethyl side chain, makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including pharmaceutical agents and chemical probes. The piperidine scaffold is a prevalent motif in many FDA-approved drugs due to its favorable pharmacokinetic properties. This guide provides an in-depth overview of the primary synthetic routes to this versatile starting material, complete with detailed experimental protocols, a comparative data analysis, and workflow diagrams to aid in laboratory-scale synthesis.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies, each starting from a different commercially available or readily accessible precursor. The choice of route often depends on factors such as starting material availability, scalability, and the desired purity of the final product. The three primary approaches are:

  • Reduction of a Nitrile Precursor: A robust and high-yielding method involving the reduction of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

  • Reductive Amination of an Aldehyde: A direct approach utilizing tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate and an ammonia source.

  • Two-Step Conversion from an Alcohol: A versatile route starting from tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate via activation of the hydroxyl group followed by nucleophilic substitution.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data associated with the most common methods for the synthesis of this compound.

Starting MaterialMethodKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylateCatalytic HydrogenationRaney® Nickel, H₂, Methanol (or Ethanol), Ammonia85 - 95>95High yield, clean reaction, readily available catalyst.Requires specialized high-pressure hydrogenation equipment.
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylateChemical ReductionLithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF)80 - 90>95Does not require high-pressure equipment, rapid reaction.LiAlH₄ is pyrophoric and requires careful handling; work-up can be challenging.
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylateReductive AminationAmmonium Acetate, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM)70 - 85>90Mild reaction conditions, commercially available reagents.The aldehyde starting material can be prone to self-condensation or oxidation.
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylateTwo-Step: Tosylation and Amination1. p-TsCl, Pyridine; 2. NaN₃, DMF; 3. H₂, Pd/C60 - 75 (overall)>95Avoids the use of highly reactive hydrides, allows for modular synthesis.Multi-step process can lead to lower overall yield; tosylating agents can be sensitizers.

Experimental Protocols

Method 1: Reduction of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

This is a widely employed and efficient method for the synthesis of the target compound.

1.1 Catalytic Hydrogenation using Raney® Nickel

This procedure involves the reduction of the nitrile group under a hydrogen atmosphere using a nickel catalyst.

  • Materials:

    • tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

    • Raney® Nickel (50% slurry in water)

    • Methanol or Ethanol

    • Ammonia (7N solution in methanol)

    • Diatomaceous earth (e.g., Celite®)

    • Hydrogen gas

  • Procedure:

    • To a high-pressure hydrogenation vessel, add tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq).

    • Add methanol or ethanol as the solvent, followed by a 7N solution of ammonia in methanol (5-10 eq). The ammonia is added to suppress the formation of secondary amine byproducts.

    • Carefully add Raney® Nickel (approx. 10-20% by weight of the starting material) to the reaction mixture.

    • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50-100 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound as a crude oil, which can be purified by distillation or chromatography if necessary.

1.2 Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This method offers a powerful alternative to catalytic hydrogenation and does not require specialized pressure equipment.[1][2][3]

  • Materials:

    • tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate, anhydrous

    • Water

    • 15% Sodium hydroxide solution

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

Method 2: Reductive Amination of tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

This one-pot procedure is a convenient method that avoids the handling of nitriles or azides.[4][5][6]

  • Materials:

    • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

    • Ammonium acetate

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) and ammonium acetate (5-10 eq) in anhydrous DCM or DCE.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography.

Method 3: Two-Step Synthesis from tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Step 1: Tosylation of the Alcohol

  • Materials:

    • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

    • p-Toluenesulfonyl chloride (p-TsCl)

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in DCM and cool to 0 °C.

    • Add pyridine or TEA (1.5-2.0 eq), followed by the portion-wise addition of p-TsCl (1.1-1.2 eq).

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • Wash the reaction mixture with water, 1N HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude tosylate, which is often used in the next step without further purification.

Step 2: Azide Formation and Reduction

  • Materials:

    • Crude tosylate from Step 1

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the crude tosylate in DMF and add sodium azide (1.5-2.0 eq).

    • Heat the mixture to 60-80 °C for 12-16 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide intermediate.

    • Dissolve the crude azide in methanol, add 10% Pd/C (5-10 mol%), and hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the catalyst through diatomaceous earth and concentrate the filtrate to yield the final product.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.

G cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination cluster_2 Route 3: From Alcohol Nitrile tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate Amine1 This compound Nitrile->Amine1  H₂, Raney Ni, NH₃/MeOH  or LiAlH₄, THF Aldehyde tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate Amine2 This compound Aldehyde->Amine2  NH₄OAc, NaBH(OAc)₃  DCM Alcohol tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Tosylate Corresponding Tosylate Alcohol->Tosylate  p-TsCl, Pyridine Azide Corresponding Azide Tosylate->Azide  NaN₃, DMF Amine3 This compound Azide->Amine3  H₂, Pd/C

Caption: Overview of the three main synthetic routes to the target compound.

G cluster_0 Experimental Workflow: Catalytic Hydrogenation start Charge Reactor with Nitrile, Solvent, and Catalyst hydrogenate Purge and Pressurize with H₂ start->hydrogenate react Stir at Room Temperature (12-24h) hydrogenate->react filter Filter through Diatomaceous Earth react->filter concentrate Concentrate Filtrate filter->concentrate product Purified Product concentrate->product

Caption: A typical experimental workflow for the catalytic hydrogenation route.

Conclusion

The synthesis of this compound can be achieved through several reliable and scalable methods. The choice of the most appropriate synthetic route will depend on the specific requirements of the research or development project, including the availability of starting materials, the scale of the synthesis, and the equipment available. The reduction of the corresponding nitrile is often the most direct and high-yielding approach, while reductive amination and the two-step conversion from the alcohol offer valuable alternatives with their own distinct advantages. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient and successful synthesis of this important chemical building block.

References

The Pivotal Role of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic use of molecular scaffolds that offer a blend of structural rigidity and synthetic versatility is paramount. Among these, tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation. Its unique chemical architecture, featuring a Boc-protected piperidine ring coupled to an ethylamine side chain, provides an ideal platform for the construction of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core functionalities of this compound, presenting its applications, relevant quantitative data, detailed experimental methodologies, and the logical frameworks of its use in medicinal chemistry.

Core Application in PROTACs

This compound primarily serves as a semi-flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. The piperidine moiety of this linker introduces a degree of rigidity into the PROTAC structure. This conformational constraint is crucial for optimizing the three-dimensional orientation of the PROTAC, which in turn facilitates the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The ethylamine group provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand.

Data Presentation: Quantitative Analysis of a Representative PROTAC

To illustrate the impact of this piperidine-based linker, we present data for a potent and selective Bruton's tyrosine kinase (BTK) degrader, DD-03-171, which incorporates a similar piperidine-containing linker. BTK is a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for various B-cell malignancies.

Compound IDTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
DD-03-171Bruton's tyrosine kinase (BTK)Cereblon (CRBN)5.1>95Mantle Cell Lymphoma (MCL)

Table 1: Quantitative Degradation Data for a BTK PROTAC. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a BTK-Targeting PROTAC using a Piperidine-Based Linker

This protocol provides a representative multi-step synthesis for a BTK-targeting PROTAC that incorporates the this compound linker.

Materials:

  • This compound

  • A potent, reversible BTK inhibitor with a suitable attachment point (e.g., a carboxylic acid)

  • Pomalidomide (a common Cereblon E3 ligase ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative HPLC system for purification

Procedure:

  • Amide Coupling of BTK Inhibitor to the Linker:

    • Dissolve the BTK inhibitor (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC precursor.

  • Boc Deprotection:

    • Dissolve the Boc-protected PROTAC precursor in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the solvent and TFA under reduced pressure to yield the crude amine.

  • Coupling of the Deprotected Linker to the E3 Ligase Ligand:

    • Dissolve pomalidomide (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

    • Add the crude amine from the previous step to the activated pomalidomide solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Final PROTAC:

    • Purify the final PROTAC by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Cellular BTK Degradation Assay via Western Blot

Objective: To determine the DC50 and Dmax of the synthesized BTK PROTAC in a relevant cancer cell line (e.g., Mantle Cell Lymphoma cells).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the BTK PROTAC in cell culture medium.

    • Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BTK protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to calculate the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway Diagram

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Recruitment & Phosphorylation Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Ubiquitination Ubiquitination BTK->Ubiquitination Ternary Complex Formation Proteasome Proteasome BTK->Proteasome Recognition IP3_DAG IP3 & DAG Second Messengers PLCG2->IP3_DAG Activation Signaling_Cascade Downstream Signaling (NF-κB, MAPK, AKT) IP3_DAG->Signaling_Cascade Activation Cell_Response B-Cell Proliferation, Survival & Differentiation Signaling_Cascade->Cell_Response Leads to PROTAC BTK PROTAC PROTAC->BTK Binds CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Recruits CRBN->Ubiquitination Ternary Complex Formation Ubiquitination->BTK Tags BTK Degradation BTK Degradation Proteasome->Degradation Results in

Caption: B-Cell Receptor signaling pathway and the mechanism of BTK degradation by a PROTAC.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow start Start: Reagents reagents BTK Inhibitor (COOH) + This compound start->reagents coupling1 Amide Coupling (HATU, DIPEA, DMF) reagents->coupling1 precursor Boc-Protected PROTAC Precursor coupling1->precursor deprotection Boc Deprotection (TFA, DCM) precursor->deprotection amine_linker Amine-Functionalized PROTAC Linker deprotection->amine_linker coupling2 Amide Coupling (HATU, DIPEA, DMF) amine_linker->coupling2 pomalidomide Pomalidomide (CRBN Ligand) pomalidomide->coupling2 crude_protac Crude BTK PROTAC coupling2->crude_protac purification Purification (Preparative HPLC) crude_protac->purification final_protac Final BTK PROTAC purification->final_protac

Caption: A representative workflow for the synthesis of a BTK-targeting PROTAC.

Logical Relationship Diagram

PROTAC_Logic linker tert-butyl 4-(2-aminoethyl) piperidine-1-carboxylate properties Key Properties: - Rigidity - Defined Vector - Synthetic Handle linker->properties Provides ternary_complex Stable & Productive Ternary Complex Formation (Target-PROTAC-E3 Ligase) properties->ternary_complex Facilitates ubiquitination Efficient Target Ubiquitination ternary_complex->ubiquitination Leads to degradation Potent & Selective Protein Degradation ubiquitination->degradation Results in efficacy Improved Therapeutic Efficacy degradation->efficacy Contributes to

Caption: Logical relationship of the linker's properties to PROTAC efficacy.

Conclusion

This compound stands as a testament to the power of rational molecular design in medicinal chemistry. Its incorporation as a linker in PROTACs and other complex therapeutics provides a distinct advantage by imparting conformational rigidity, which is essential for potent and selective biological activity. The data and protocols presented herein underscore its significance and provide a foundational understanding for researchers and drug development professionals seeking to leverage this versatile building block in their own discovery efforts. As the field of targeted protein degradation continues to expand, the strategic application of such well-designed chemical tools will undoubtedly be a cornerstone of future therapeutic innovation.

A Comprehensive Technical Review of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a key bifunctional molecule widely utilized as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a primary aminoethyl side chain, makes it an ideal scaffold for the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a core component in the development of various pharmacologically active agents, including sigma-1 receptor ligands. This technical guide provides a comprehensive review of its synthesis, chemical properties, and applications, with a focus on experimental protocols and quantitative data.

Physicochemical Properties

This compound is a stable compound under standard conditions. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₄N₂O₂[1][2]
Molecular Weight 228.33 g/mol [1][2]
CAS Number 146093-46-1[1]
IUPAC Name This compound[1]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CCN[1]
Boiling Point 316.0±15.0 °C (Predicted)[3]
Flash Point 144.9±20.4 °C[3]
Density 1.010±0.06 g/cm³ (Predicted)[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a two-step process starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate. This process includes a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by a reduction of the nitrile to the primary amine.

Experimental Protocol: Synthesis from tert-Butyl 4-oxopiperidine-1-carboxylate

Step 1: Synthesis of tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate [4]

  • Reagents:

    • tert-Butyl 4-oxopiperidine-1-carboxylate

    • Diethyl (cyanomethyl)phosphonate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous diethyl ether

    • Water

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether, a solution of diethyl (cyanomethyl)phosphonate (1.0 equivalent) in anhydrous diethyl ether is added at 0 °C.

    • The resulting mixture is stirred for 15 minutes.

    • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) is then added carefully in small portions.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • After completion, the reaction is cooled to 0 °C and quenched with cold water.

    • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure to yield tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.

Step 2: Synthesis of this compound [4]

  • Reagents:

    • tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate

    • Potassium hydroxide

    • Nickel/Aluminum alloy (Ni/Al alloy, 50:50)

    • Tetrahydrofuran (THF)

    • Water

    • Dichloromethane

  • Procedure:

    • A solution of potassium hydroxide (2.6 equivalents) in water is added to a stirred solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (1.0 equivalent) in THF.

    • Ni/Al alloy is then added in small portions over 4 hours, maintaining a moderate evolution of gas.

    • The reaction mixture is refluxed for 3 hours.

    • After cooling, the precipitate is filtered off and washed with THF.

    • The filtrate is concentrated in vacuo to remove THF.

    • The resulting aqueous solution is extracted with dichloromethane.

    • The combined organic layers are dried over a suitable drying agent, filtered, and concentrated under reduced pressure to afford this compound.

Spectroscopic and Analytical Data

While a comprehensive set of publicly available spectra for this compound is limited, the following table summarizes the expected and reported characterization data. Researchers should perform their own analytical characterization for verification.

AnalysisExpected/Reported Data
¹H NMR Expected signals for the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.0-1.8 ppm and ~2.6-4.1 ppm), and the ethylamine side chain protons (multiplets, ~1.4 ppm and ~2.7 ppm).
¹³C NMR Expected signals for the tert-butyl group (~28 ppm and ~79 ppm), piperidine ring carbons (~30-50 ppm), and the ethylamine side chain carbons (~35 ppm and ~40 ppm).
Mass Spec (MS) Expected [M+H]⁺ at m/z 229.19.
Purity Commercially available with purities of 95% or higher.[5]

Applications in Drug Discovery and Development

Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound and its derivatives are extensively used as linkers in the design and synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[7][8][9] The piperidine scaffold provides a semi-rigid backbone for the linker, which is crucial for optimizing the ternary complex formation between the POI and the E3 ligase. The terminal amino group, after deprotection of the Boc group, serves as a convenient attachment point for either the POI-binding ligand or the E3 ligase-binding ligand.

Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binding PROTAC PROTAC (with piperidine linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycling UbPOI Ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Synthesis of Sigma-1 Receptor Ligands

The piperidine scaffold is a common feature in many sigma-1 receptor ligands, which are of interest for the treatment of various central nervous system disorders, including neuropathic pain and neurodegenerative diseases.[10][11] this compound serves as a valuable starting material for the synthesis of novel sigma-1 receptor antagonists and agonists.[12] The aminoethyl side chain can be further functionalized to introduce the necessary pharmacophoric elements for high-affinity binding to the receptor.

The general synthetic approach for utilizing this building block is depicted below.

Sigma_Ligand_Synthesis Start tert-butyl 4-(2-aminoethyl) piperidine-1-carboxylate Step1 Functionalization of primary amine Start->Step1 Intermediate N-Functionalized Intermediate Step1->Intermediate Step2 Boc Deprotection (Acidic Conditions) Intermediate->Step2 Intermediate2 Deprotected Piperidine Step2->Intermediate2 Step3 N-Alkylation/Arylation of piperidine nitrogen Intermediate2->Step3 Final Final Sigma-1 Receptor Ligand Step3->Final

Caption: Synthetic workflow for sigma-1 receptor ligand development.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H314: Causes severe skin burns and eye damage.[5]

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P405: Store locked up.[3]

Appropriate personal protective equipment (PPE) should be used when handling this compound, and all work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its utility as a versatile linker in PROTACs and a foundational scaffold for the synthesis of CNS-active compounds underscores its importance to the field. The synthetic protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this compound in their research endeavors.

References

The Cornerstone of Innovation: A Technical Guide to Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in Fundamental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the fundamental research applications of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate. This versatile building block is a key component in the synthesis of a wide range of biologically active compounds, playing a significant role in the development of novel therapeutics.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, a bifunctional molecule featuring a Boc-protected piperidine and a primary amino group, serves as a crucial scaffold in medicinal chemistry. Its semi-rigid piperidine core is instrumental in the design of molecules requiring specific spatial orientations for optimal target engagement. The presence of a reactive primary amine allows for straightforward derivatization, making it an ideal starting point for the synthesis of complex molecules. This guide will explore its primary applications in the development of G-Protein Coupled Receptor (GPCR) ligands and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₂₄N₂O₂[1]
Molecular Weight 228.33 g/mol [1]
IUPAC Name This compound[1]
CAS Number 146093-46-1[1]
Appearance White or almost colorless solid
Purity ≥95%
Storage Temperature 2-8°C

Core Research Applications

Synthesis of G-Protein Coupled Receptor (GPCR) Ligands: Targeting Trace Amine-Associated Receptor 1 (TAAR1)

This compound is a key building block in the synthesis of agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR implicated in various neuropsychiatric disorders. The 4-(2-aminoethyl)piperidine core serves as a bioisostere for biogenic amines that are endogenous ligands for TAAR1.

Activation of TAAR1, a Gs-coupled receptor, initiates a signaling cascade that modulates neuronal activity. The binding of an agonist leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB and extracellular signal-regulated kinase (ERK).[3][4] This pathway is a key mechanism through which TAAR1 agonists exert their effects on the dopaminergic and serotonergic systems.

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist TAAR1 Agonist Agonist->TAAR1 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (Modulation of Dopaminergic/Serotonergic Activity) ERK->Response CREB->Response

TAAR1 Signaling Pathway

A series of TAAR1 agonists were synthesized using the 4-(2-aminoethyl)piperidine core, and their efficacy was evaluated in a BRET-based cellular assay. The half-maximal effective concentration (EC₅₀) values demonstrate the potency of these compounds.

CompoundStructureTAAR1 Agonistic Activity (EC₅₀, µM)Reference
1 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride0.507[5]
7 4-(2-Aminoethyl)-N-(4-methylphenyl)piperidine-1-carboxamide hydrochloride0.057[5]
9 4-(2-Aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride0.033[5]
AP163 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride0.112[5][6]

This protocol details the synthesis of 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride (AP163), a potent TAAR1 agonist, starting from this compound.

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt, 2-(piperidin-4-yl)ethan-1-amine, which is often used in the next step without further purification.

Step 2: Urea Formation

  • To a solution of 3,5-dimethylphenyl isocyanate (1.0 eq) in an anhydrous aprotic solvent like DCM or THF, add a solution of 2-(piperidin-4-yl)ethan-1-amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired urea derivative.

Step 3: Salt Formation

  • Dissolve the purified urea derivative in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride (AP163).

TAAR1_Agonist_Synthesis A tert-Butyl 4-(2-aminoethyl) piperidine-1-carboxylate B 2-(Piperidin-4-yl)ethan-1-amine A->B TFA or HCl in Dioxane D 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl) piperidine-1-carboxamide B->D DCM or THF, TEA C 3,5-Dimethylphenyl isocyanate C->D E AP163 (Hydrochloride Salt) D->E HCl in Ether

Synthesis of TAAR1 Agonist AP163
Linker for Proteolysis Targeting Chimeras (PROTACs)

This compound is an excellent starting material for the synthesis of linkers used in PROTACs. The piperidine ring provides a degree of rigidity to the linker, which can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase.[7]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity.[8] This proximity allows the E3 ligase to transfer ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[8]

PROTAC_Mechanism cluster_ubiquitination Ubiquitination Cascade cluster_degradation Targeted Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub TernaryComplex Ternary Complex (Target-PROTAC-E3) E2->TernaryComplex Recruited Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Activation PROTAC PROTAC PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Polyubiquitination Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action

The efficacy of PROTACs is often measured by their ability to induce the degradation of the target protein, quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), and their ability to inhibit cell growth, measured by the IC₅₀. The following table provides data for a PARP1-degrading PROTAC synthesized using a piperidine-containing linker.

Compound NameTargetCell LineDC₅₀ (nM)IC₅₀ (µM)Reference
PARP1 degrader-3 (HY-168722) PARP1SW-62058.141.63[9]

This generalized protocol outlines the key steps for incorporating this compound into a PROTAC linker and subsequent conjugation to a warhead and an E3 ligase ligand.

Step 1: Linker Elongation and Functionalization

  • React this compound with a suitable bifunctional linker precursor (e.g., a haloalkanoic acid ester or a PEG linker with a terminal leaving group) under appropriate conditions (e.g., nucleophilic substitution). This step elongates the linker and introduces a terminal functional group for subsequent reactions.

  • Alternatively, the primary amine can be acylated with a dicarboxylic acid mono-ester to introduce a terminal carboxylic acid after deprotection.

Step 2: Amide Bond Formation with Warhead or E3 Ligase Ligand

  • Activate the carboxylic acid of a warhead or E3 ligase ligand using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the deprotected (if necessary) amine-functionalized linker (derived from this compound) to the activated species.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting conjugate by flash column chromatography or preparative HPLC.

Step 3: Final Conjugation to the Second Ligand

  • Repeat the amide bond formation process (Step 2) to couple the remaining terminal functional group of the linker-ligand conjugate with the second ligand (either the warhead or the E3 ligase ligand).

  • Alternatively, if orthogonal chemistries are employed (e.g., click chemistry), perform the appropriate reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the final PROTAC.

Step 4: Final Deprotection and Purification

  • If a Boc protecting group remains on the piperidine nitrogen, remove it using acidic conditions as described previously.

  • Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity compound for biological evaluation.

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow A tert-Butyl 4-(2-aminoethyl) piperidine-1-carboxylate B Functionalized Piperidine Linker A->B Linker Elongation/ Functionalization D Warhead-Linker Conjugate B->D Amide Coupling (HATU, DIPEA) C Warhead-COOH C->D F Final PROTAC D->F Amide Coupling (HATU, DIPEA) E E3 Ligase Ligand-NH2 E->F

General Workflow for PROTAC Synthesis

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features enable the synthesis of potent and selective GPCR ligands, such as TAAR1 agonists, and provide a rigid and adaptable scaffold for the construction of effective PROTACs. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and innovation in these exciting areas of therapeutic development.

References

Methodological & Application

Application Notes and Protocols: The Role of Piperidine Intermediates in the Synthesis of Vandetanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib, a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of certain cancers. Its synthesis involves the strategic incorporation of a piperidine moiety onto a quinazoline core. While various piperidine-containing intermediates are documented in the synthesis of Vandetanib, this document focuses on the established synthetic routes. A survey of scientific literature and patents did not yield a direct, documented application of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in the synthesis of Vandetanib. This suggests that its use is not a conventional or widely published method. These notes, therefore, detail the established and verified synthetic protocols utilizing alternative and structurally related piperidine derivatives. Additionally, a hypothetical reaction pathway for the potential use of "this compound" is proposed based on fundamental principles of organic synthesis.

Established Synthetic Routes to Vandetanib Utilizing Piperidine Intermediates

The primary strategy for incorporating the piperidine group in Vandetanib synthesis involves the formation of an ether linkage at the C7 position of the quinazoline ring. A common and well-documented intermediate for this purpose is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate .

I. Synthesis via Etherification with an Activated Piperidine Intermediate

This widely used method involves the reaction of a 7-hydroxy-6-methoxyquinazoline core with an activated form of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Experimental Protocol:

Step 1: Activation of the Piperidine Intermediate (Tosylation)

  • Dissolution: Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in a suitable solvent such as pyridine or dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride portion-wise to the cooled solution while maintaining the temperature at 0-5°C.

  • Reaction: Stir the mixture at this temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, can be purified by crystallization or column chromatography.

Step 2: Etherification with the Quinazoline Core

  • Reactant Mixture: In a reaction vessel, combine 4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline, the activated piperidine intermediate from Step 1, and a base such as cesium carbonate or potassium carbonate.

  • Solvent: Add a suitable polar aprotic solvent, for instance, acetonitrile or dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product, tert-butyl 4-((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate, by column chromatography.

Step 3: Boc Deprotection

  • Acidic Cleavage: Dissolve the purified product from Step 2 in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to the solution.

  • Reaction: Stir the mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting piperidine salt can be neutralized with a base to yield the free amine.

Step 4: Reductive Amination to Yield Vandetanib

  • Reaction Setup: Dissolve the deprotected piperidine derivative from Step 3 in a solvent such as methanol or dichloromethane.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde.

  • Reducing Agent: Add a reducing agent, for example, sodium triacetoxyborohydride or sodium cyanoborohydride.

  • Reaction: Stir the mixture at room temperature for several hours.

  • Purification: Upon completion, quench the reaction and work up the mixture. Purify the final product, Vandetanib, by column chromatography or crystallization to yield a product with a purity of ≥98.0%.

Quantitative Data Summary

StepReactantsKey ReagentsSolventTemperatureTimeYield
1 tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylatep-toluenesulfonyl chloride, PyridineDichloromethane0-5°C4-6 h~85%
2 4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline, Activated piperidineCesium CarbonateAcetonitrileReflux3-5 h~60-70%
3 Boc-protected precursorTrifluoroacetic AcidDichloromethaneRoom Temp.2-4 h~80-90%
4 Deprotected piperidineFormaldehyde, Sodium triacetoxyborohydrideMethanolRoom Temp.3-6 h~80-85%

Hypothetical Application of "this compound"

While not documented, a plausible synthetic route utilizing "this compound" could involve a nucleophilic aromatic substitution reaction, where the primary amine of the piperidine derivative displaces a leaving group at the C7 position of the quinazoline core.

Proposed Reaction Scheme:

This would necessitate a quinazoline intermediate with a suitable leaving group at the 7-position, such as a halogen (e.g., 7-fluoro or 7-chloro) or a sulfonate ester.

Hypothetical Protocol:

  • Reactant Mixture: Combine 4-(4-bromo-2-fluoroanilino)-7-fluoro-6-methoxyquinazoline with "this compound" in a reaction vessel.

  • Base and Solvent: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-150°C) for several hours, potentially with microwave irradiation to accelerate the reaction.

  • Subsequent Steps: If the coupling is successful, the subsequent Boc deprotection and reductive amination steps would follow a similar procedure to the established route described above.

It is important to emphasize that this proposed protocol is hypothetical and would require significant experimental optimization and verification.

Visualizing the Synthetic Pathways

Established Synthesis of Vandetanib ```dot digraph "Vandetanib_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="tert-butyl\n4-(hydroxymethyl)piperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="tert-butyl\n4-((tosyloxy)methyl)piperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4-(4-bromo-2-fluoroanilino)\n-7-hydroxy-6-methoxyquinazoline", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Boc-protected Vandetanib Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Deprotected Piperidine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Vandetanib", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="TsCl, Pyridine", color="#34A853"]; {C, B} -> D [label="Cs2CO3, MeCN", color="#34A853"]; D -> E [label="TFA or HCl", color="#EA4335"]; E -> F [label="HCHO, NaBH(OAc)3", color="#FBBC05"]; }

Caption: Hypothetical synthesis of Vandetanib.

Application Notes & Protocols: Coupling Reactions of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug development. Its primary amine allows for a variety of coupling reactions to introduce the piperidine motif into target molecules, while the Boc-protecting group offers orthogonal protection of the piperidine nitrogen. This document provides detailed protocols and application notes for three common and essential coupling reactions involving this reagent: Amide Coupling, Reductive Amination, and Buchwald-Hartwig Amination.

Amide Bond Formation

Amide coupling is one of the most fundamental transformations in organic synthesis, allowing for the formation of a stable amide linkage between a carboxylic acid and an amine. The primary amine of this compound readily participates in these reactions when activated by a suitable coupling agent.

Data Presentation: Comparison of Common Amide Coupling Conditions
Coupling Agent SystemCarboxylic Acid (equiv)Amine (equiv)Coupling Agent (equiv)Additive (equiv)Base (equiv)SolventTemp. (°C)Time (h)Typical Yield
HATU 1.01.1 - 1.21.2-DIPEA (3.0)DMF, DCMRT4 - 12Good to Excellent
EDC/HOBt 1.01.1EDC (1.0 - 1.5)HOBt (1.2)DIPEA or TEA (2.0-3.0)DCM, DMF0 to RT12 - 24Good
BOP-Cl 1.01.21.5-Et₃N (3.0)CH₂Cl₂RTSluggishLow to Moderate
BTFFH 1.31.01.5-DIPEA (4.5)CH₂Cl₂8012Good

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; BOP-Cl: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride; BTFFH: N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; RT: Room Temperature.

Experimental Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[1]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Experimental Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol utilizes the classic and cost-effective EDC/HOBt system for amide bond formation.[1][2]

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • EDC·HCl

  • HOBt

  • DIPEA or TEA

  • Anhydrous DCM or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM.

  • Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid, Coupling Agent (e.g., HATU), & Base (e.g., DIPEA) in DMF activation Stir 15-20 min (Pre-activation) reagents->activation amine_add Add Amine: tert-butyl 4-(2-aminoethyl) piperidine-1-carboxylate activation->amine_add react Stir at RT (4-12 hours) amine_add->react monitor Monitor Progress (TLC / LC-MS) react->monitor dilute Dilute with DCM monitor->dilute wash Wash with aq. NaHCO₃ then Brine dilute->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify (Column Chromatography) dry->purify product Final Amide Product purify->product

Caption: General workflow for a typical amide coupling reaction.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to a secondary or tertiary amine. This method is highly effective for synthesizing N-alkylated derivatives of this compound.

Data Presentation: Comparison of Reductive Amination Conditions
Reducing AgentCarbonyl SubstrateSolventAdditiveTemp. (°C)Time (h)Key Features
NaHB(OAc)₃ (STAB) Aldehydes, KetonesDCE, DCM, THFAcetic Acid (optional)RT1 - 18Mild, selective, high-yielding, tolerates many functional groups.[3][4]
NaBH₄ Aldehydes, KetonesMeOH, EtOH-0 to RT2 - 4Requires pre-formation of the imine before addition of the reductant.[3]
NaCNBH₃ Aldehydes, KetonesMeOHLewis Acids (optional)RT~24Effective but toxic (cyanide byproducts).[3][5]

Abbreviations: STAB: Sodium triacetoxyborohydride; DCE: 1,2-Dichloroethane; DCM: Dichloromethane; THF: Tetrahydrofuran; MeOH: Methanol; EtOH: Ethanol.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol outlines a one-pot procedure for the reductive amination of an aldehyde with this compound.[3][4]

Materials:

  • Aldehyde or Ketone (R-CHO or R₂C=O)

  • This compound

  • Sodium triacetoxyborohydride (NaHB(OAc)₃)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCE.

  • If the substrates are less reactive, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.3 - 1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the secondary amine.

Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reduction cluster_workup Workup & Purification reagents Dissolve Aldehyde/Ketone & Amine in DCE imine_form Stir 1-2h at RT (Imine Formation) reagents->imine_form add_stab Add NaHB(OAc)₃ (Portion-wise) imine_form->add_stab react Stir at RT (4-18 hours) add_stab->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Final Secondary Amine Product purify->product

Caption: General workflow for a STAB-mediated reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the arylation of amines.[6] This reaction allows for the coupling of this compound with aryl halides or triflates, which is a key transformation in the synthesis of many pharmaceutical compounds.

Data Presentation: General Buchwald-Hartwig Amination Conditions
ComponentExamplesRoleNotes
Aryl Partner Aryl bromides, chlorides, iodides, triflatesElectrophileReactivity: I > Br > OTf >> Cl.[7]
Pd Catalyst (Precatalyst) Pd₂(dba)₃, Pd(OAc)₂Catalyst SourceTypically 1-5 mol %. Pd(0) is the active species.[7][8]
Ligand XPhos, SPhos, RuPhos, BINAP, P(t-Bu)₃Stabilizes Pd, facilitates catalytic cycleChoice is critical and depends on substrates. Sterically hindered biarylphosphines are common.[7][8]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amineStrong, non-nucleophilic bases are required. NaOt-Bu is very common but base-sensitive functional groups may require weaker bases like K₃PO₄.[7][8]
Solvent Toluene, Dioxane, THFReaction MediumAnhydrous, deoxygenated solvents are essential.
Temperature 70 - 110 °CReaction RateGenerally requires heating.

Abbreviations: dba: dibenzylideneacetone; OAc: acetate; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Pd-catalyzed coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (Ar-Br)

  • This compound

  • Pd₂(dba)₃ or Pd(OAc)₂

  • XPhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, deoxygenated Toluene or Dioxane

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube), add the aryl bromide (1.0 eq), Pd₂(dba)₃ (1-2 mol %), and the phosphine ligand (2-4 mol %).

  • Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add this compound (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

  • Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the N-aryl product.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification vessel To oven-dried vessel add: Aryl Halide, Pd Catalyst, & Ligand inert Evacuate & Backfill with Argon (3x) vessel->inert solvent Add Anhydrous, Deoxygenated Toluene inert->solvent add_reagents Add Amine & NaOt-Bu Base solvent->add_reagents heat Heat to 80-110 °C (2-24 hours) add_reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter through Celite® cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Column Chromatography) concentrate->purify product Final N-Aryl Product purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the use of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of custom peptides for a vast array of research and therapeutic applications. The incorporation of non-natural amino acids and bifunctional linkers into peptide sequences is a powerful strategy to enhance their conformational stability, biological activity, and pharmacokinetic properties. One such valuable building block is tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate .

This molecule introduces a conformationally restricted piperidine scaffold into the peptide backbone. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its integration into standard Boc or Fmoc-based SPPS protocols, while the primary amine of the aminoethyl group serves as the point of attachment to the growing peptide chain. The rigid piperidine ring can act as a turn-inducer or a scaffold, influencing the peptide's secondary structure and its interaction with biological targets.

Core Applications

The incorporation of the 4-(2-aminoethyl)piperidine moiety can be strategically employed in peptide design for several key purposes:

  • Conformational Constraint: The rigid piperidine ring restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation. This can lead to increased binding affinity and selectivity for its target receptor.

  • Scaffold for Peptidomimetics: The piperidine structure is a common motif in many biologically active compounds. Its incorporation can serve as a starting point for the design of peptidomimetics with improved drug-like properties.

  • Development of GPCR Ligands: The piperidine scaffold is a well-established feature in ligands for G protein-coupled receptors (GPCRs), such as chemokine receptors.[1][2] Peptides incorporating this moiety can be designed as antagonists or agonists for these important drug targets. For instance, peptide-based antagonists targeting the CXCR4 receptor, which is implicated in cancer metastasis and inflammation, often feature rigid scaffolds to enhance their binding affinity.[2][3][4]

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) three times to remove any impurities.

  • Swell the resin in DMF for at least 30 minutes before proceeding with the synthesis.

Protocol 2: N-terminal Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Protocol 3: Coupling of this compound

This protocol describes the coupling of the building block to the N-terminus of the resin-bound peptide.

  • Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • Add a tertiary base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance of the building block.

  • Monitoring: Perform a qualitative Kaiser (ninhydrin) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then with dichloromethane (DCM) (3 times).

Protocol 4: Standard Amino Acid Coupling (Post-Incorporation)

Subsequent amino acids are coupled using standard SPPS protocols. For example, using HBTU/DIPEA activation:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 1-2 hours.

  • Monitor the coupling with the Kaiser test and wash as described in Protocol 3.

Protocol 5: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from an acid-labile resin (e.g., Rink Amide) and the removal of acid-labile side-chain protecting groups. Caution: This procedure must be performed in a well-ventilated fume hood.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the ether suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 6: Peptide Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile containing 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions corresponding to the desired peptide peak.

  • Confirm the identity and purity of the collected fractions by mass spectrometry and analytical RP-HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively published, the following table provides representative data for the synthesis of a model decapeptide incorporating the structurally similar building block, 1-Boc-4-(aminomethyl)piperidine. This data can serve as a general expectation for synthesis and purification outcomes.

ParameterExpected ValueNotes
Crude Peptide Yield 60 - 80%Based on the initial loading of the resin.
Crude Peptide Purity 50 - 70%Determined by analytical RP-HPLC. Purity is highly dependent on the efficiency of each coupling step.
Purified Peptide Yield 20 - 40%After preparative RP-HPLC purification.
Final Purity >95%Determined by analytical RP-HPLC and confirmed by mass spectrometry.

Table 1: Representative quantitative data for the synthesis of a model decapeptide containing a Boc-protected piperidine building block.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of Boc-piperidine Building Block Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Deprotection & Coupling Cycles for subsequent AAs Wash2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

General workflow for SPPS incorporating the piperidine building block.
Signaling Pathway: CXCR4 Antagonism

The 4-(2-aminoethyl)piperidine scaffold is a key component in the design of antagonists for the CXCR4 receptor, a GPCR involved in cancer metastasis. The following diagram illustrates the CXCR4 signaling pathway and the inhibitory action of a peptide antagonist.[3][5][6]

CXCR4_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates Antagonist Peptide Antagonist (with piperidine scaffold) Antagonist->CXCR4 Blocks Binding G_protein Gαi / Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization AKT AKT PI3K->AKT MAPK MAPK (ERK1/2) RAS->MAPK Cell_Survival Cell Survival AKT->Cell_Survival Gene_Transcription Gene Transcription MAPK->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Metastasis Metastasis Gene_Transcription->Metastasis Cell_Survival->Metastasis Proliferation->Metastasis

CXCR4 signaling pathway and its inhibition by a peptide antagonist.

References

Application Notes and Protocols for the Functionalization of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various functionalization methods of the versatile building block, tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate. This bifunctional molecule, featuring a Boc-protected piperidine and a primary amino group, is a valuable scaffold in medicinal chemistry and drug discovery, enabling the synthesis of a wide array of derivatives. The following sections detail key functionalization reactions, including N-acylation, urea formation, sulfonylation, and reductive amination, complete with experimental procedures and quantitative data.

N-Acylation

N-acylation is a fundamental method to introduce a wide range of substituents to the primary amino group of this compound, forming a stable amide bond. This reaction can be readily achieved using acyl chlorides or acid anhydrides in the presence of a base, or by coupling with a carboxylic acid using a suitable coupling agent.

Experimental Protocol: Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol outlines the reaction of this compound with benzoyl chloride, a common acyl chloride, using triethylamine as a base to neutralize the hydrochloric acid byproduct.[1]

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acylated product.

Acylating AgentBaseSolventReaction TimeYieldReference
Benzoyl ChlorideTriethylamineDCM2-4 hHigh[1]
Acetic AnhydridePyridineDCM1-3 hGoodGeneral Knowledge

Reaction Workflow for N-Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Start_Amine This compound Reaction_Step Mix in Solvent (e.g., DCM) Stir at 0°C to RT Start_Amine->Reaction_Step Start_Acyl Acyl Chloride / Anhydride Start_Acyl->Reaction_Step Start_Base Base (e.g., Triethylamine) Start_Base->Reaction_Step Workup_Quench Quench with Water Reaction_Step->Workup_Quench Workup_Extract Extract with Organic Solvent Workup_Quench->Workup_Extract Workup_Wash Wash with NaHCO₃ and Brine Workup_Extract->Workup_Wash Workup_Dry Dry and Concentrate Workup_Wash->Workup_Dry Product_Amide N-Acylated Product Workup_Dry->Product_Amide

Caption: Workflow for the N-acylation of the piperidine derivative.

Urea Formation

The primary amine of this compound can readily react with isocyanates to form N,N'-disubstituted ureas. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Reaction with an Isocyanate

This protocol describes the general synthesis of a urea derivative from an amine and an isocyanate.

Materials:

  • This compound

  • Isocyanate (e.g., Phenyl isocyanate)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the isocyanate (1.0-1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

A related reaction involves treating an amine with chlorosulfonyl isocyanate followed by hydrolysis to yield the urea.[2]

IsocyanateSolventReaction TimeYieldReference
Phenyl isocyanateToluene2 h (reflux)High[3]
4-(trifluoromethoxy)phenyl)sulfonyl isocyanateToluene2 h (reflux)Good[3]

Urea Synthesis Pathway

Amine This compound Urea Urea Product Amine->Urea Reaction in Anhydrous Solvent Isocyanate R-N=C=O Isocyanate->Urea

Caption: General pathway for urea synthesis from an amine and an isocyanate.

Sulfonylation

Sulfonylation of the primary amine with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide. This functional group is a key component in many pharmaceutical agents.

Experimental Protocol: Synthesis of a Sulfonamide

This protocol describes a general method for the synthesis of sulfonamides from an amine and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)

  • Base (e.g., Triethylamine, Pyridine)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sulfonyl ChlorideBaseSolventReaction TimeYieldReference
p-Toluenesulfonyl chlorideTriethylamineDCM2-16 hGoodGeneral Knowledge
Benzenesulfonyl chloridePyridineDCM2-16 hGoodGeneral Knowledge

Sulfonylation Reaction Scheme

Amine This compound Sulfonamide Sulfonamide Product Amine->Sulfonamide Reaction in DCM Sulfonyl_Chloride R-SO₂Cl Sulfonyl_Chloride->Sulfonamide Base Base Base->Sulfonamide

Caption: Synthesis of sulfonamides via sulfonylation of the primary amine.

Reductive Amination

Reductive amination allows for the formation of secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This is a powerful method for introducing a variety of alkyl or aryl substituents.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol outlines the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCE or DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Carbonyl CompoundReducing AgentSolventReaction TimeYieldReference
BenzaldehydeNaBH(OAc)₃DCE12-24 hGood[4]
AcetoneNaBH(OAc)₃DCM12-24 hModerate to GoodGeneral Knowledge

Reductive Amination Logical Flow

Start Start Mix Mix Amine and Carbonyl in Solvent Start->Mix Imine_Formation Imine Formation (optional acid catalyst) Mix->Imine_Formation Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Add_Reductant Reduction Reduction to Amine Add_Reductant->Reduction Workup Aqueous Work-up and Extraction Reduction->Workup Purification Purification Workup->Purification Product Secondary/Tertiary Amine Product Purification->Product

Caption: Logical workflow of a one-pot reductive amination reaction.

References

Application Notes and Protocols: "Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate" for Amine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a versatile bifunctional molecule widely utilized as a building block in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a piperidine scaffold, a common motif in many pharmaceuticals, with a primary aminoethyl side chain at the 4-position and a tert-butoxycarbonyl (Boc) protected secondary amine within the piperidine ring. This arrangement allows for selective functionalization at either the primary amine or, after a deprotection step, the secondary amine, making it a valuable intermediate in the synthesis of complex molecules and libraries of compounds for drug discovery.[3][4][5]

The primary amine serves as a nucleophile, readily participating in reactions such as amide bond formation and reductive amination. The Boc protecting group provides stability to the piperidine nitrogen under various reaction conditions and can be efficiently removed using strong acids, revealing a secondary amine for further derivatization.[6][7][8]

Applications in Amine Functionalization:

The strategic placement of a reactive primary amine and a protected secondary amine allows for a range of synthetic transformations:

  • Amide Coupling: The primary amine of this compound can be acylated with carboxylic acids, acid chlorides, or activated esters to form stable amide bonds. This is a fundamental reaction in the synthesis of new chemical entities, including potential drug candidates. Common coupling reagents such as DCC, DIC, EDC, HBTU, and PyBOP are employed to facilitate this transformation.[9]

  • Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary amine. This reaction is a powerful tool for creating carbon-nitrogen bonds and introducing further diversity into the molecular structure.

  • Boc Deprotection and Subsequent Functionalization: The Boc group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[6][7][10] The resulting free secondary amine of the piperidine ring can then undergo a variety of functionalization reactions, including acylation, alkylation, and arylation, allowing for the construction of more complex piperidine-based structures.

Data Presentation

The following tables provide representative quantitative data for the key functionalization reactions. Note that actual yields and purities may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Data for Amide Coupling Reaction

Carboxylic Acid SubstrateCoupling ReagentSolventReaction Time (h)Yield (%)Purity (%)
Benzoic AcidEDC/HOBtDMF1285-95>98
Acetic AcidHATUDCM490-98>99
Phenylacetic AcidDIC/DMAPTHF1680-90>97

Table 2: Representative Data for Reductive Amination

Carbonyl SubstrateReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
BenzaldehydeNaBH(OAc)₃DCE675-85>95
AcetoneNaBH₄Methanol470-80>96
CyclohexanoneTi(OiPr)₄ / NaBH₄Ethanol2465-75>95

Table 3: Representative Data for Boc Deprotection

ReagentSolventReaction Time (h)Yield (%)Purity (%)
20% TFADCM1-2>95>98
4M HClDioxane2-4>95>98

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

  • Reagents and Materials:

    • This compound

    • Carboxylic acid of interest

    • Coupling reagent (e.g., EDC, HOBt)

    • Base (e.g., DIPEA, Et₃N)

    • Anhydrous solvent (e.g., DMF, DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.

    • Add the amine solution to the activated carboxylic acid solution dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

  • Reagents and Materials:

    • This compound

    • Aldehyde or ketone of interest

    • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

    • Anhydrous solvent (e.g., Dichloroethane (DCE), THF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 6-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., DCM).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Boc Deprotection

  • Reagents and Materials:

    • Boc-protected substrate

    • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

    • Anhydrous dichloromethane (DCM) or dioxane

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (10-20 eq) dropwise to the stirred solution.

    • Remove the ice bath and stir the reaction at room temperature for 1-3 hours.[6]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a base (e.g., saturated aqueous NaHCO₃ or by adding a solution of ammonia in methanol).

    • Extract the deprotected amine with an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which is often obtained as a salt.

Visualizations

Amide_Coupling reagent1 This compound reaction + reagent1->reaction reagent2 R-COOH (Carboxylic Acid) reagent2->reaction coupling_reagent Coupling Reagent (e.g., EDC, HOBt) coupling_reagent->reaction product Amide Product reaction->product Reductive_Amination reagent1 This compound step1 Imine Formation reagent1->step1 reagent2 R1(R2)C=O (Aldehyde/Ketone) reagent2->step1 intermediate Imine Intermediate step1->intermediate product Secondary Amine Product intermediate->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Solvent, Inert Atmosphere) start->reaction_setup reagent_addition Reagent Addition reaction_setup->reagent_addition reaction_progress Reaction Monitoring (TLC, LC-MS) reagent_addition->reaction_progress workup Aqueous Workup & Extraction reaction_progress->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Purified Product analysis->end

References

Application Notes and Protocols for Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental uses of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate , a versatile building block in medicinal chemistry and drug discovery. This document details its chemical properties, common synthetic applications with detailed protocols, and its role in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and agonists for the Trace Amine-Associated Receptor 1 (TAAR1).

Chemical Properties and Handling

This compound, also known as 1-Boc-4-(2-aminoethyl)piperidine, is a bifunctional molecule featuring a primary amine and a Boc-protected piperidine nitrogen. This structure allows for selective functionalization at the primary amine while the piperidine nitrogen remains protected, making it a valuable intermediate in multi-step syntheses.

PropertyValue
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol [1]
CAS Number 146093-46-1
Appearance White to off-white solid or powder
Solubility Soluble in common organic solvents such as dichloromethane (DCM), chloroform, methanol, and dimethylformamide (DMF).
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety Precautions:

  • Harmful if swallowed.

  • Causes skin irritation and may cause an allergic skin reaction.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • It is recommended to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Applications in Organic Synthesis

The primary amino group of this compound is a nucleophilic center that readily participates in a variety of chemical transformations. The Boc protecting group on the piperidine nitrogen is stable under many reaction conditions but can be easily removed with acid.

Acylation and Amide Bond Formation

The primary amine can be readily acylated to form amides, a common linkage in pharmaceutical compounds.

General Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for coupling a carboxylic acid to this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add this compound (1.1 eq) to the solution.

  • Add DIPEA or TEA (2.5 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Reagent/SubstrateMolar RatioTypical Yield
Benzoyl Chloride1.1 eq>90%
Acetic Anhydride1.2 eq>95%
Boc-protected amino acid (with EDC/HOBt)1.0 eq70-90%
Sulfonylation

The primary amine can also be converted to a sulfonamide by reaction with a sulfonyl chloride.

General Experimental Protocol: Sulfonylation

Materials:

  • This compound

  • Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TEA or pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Sulfonylating AgentBaseTypical Yield
p-Toluenesulfonyl chlorideTriethylamine85-95%
Methanesulfonyl chloridePyridine80-90%
Boc Deprotection

The Boc protecting group can be efficiently removed under acidic conditions to liberate the piperidine nitrogen, which can then be used in subsequent reactions.

General Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt if the neutralization step is omitted, which may be desirable for storage or subsequent reactions.

Application in PROTAC Development

This compound is a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its rigid piperidine core can provide favorable conformational constraints to the linker, which is a critical component for inducing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[2][3] The piperidine moiety can enhance metabolic stability and influence the overall physicochemical properties of the PROTAC molecule.[4]

PROTAC_Synthesis_Workflow

Caption: Modular synthesis of a PROTAC using the piperidine-based linker.

Representative Protocol for PROTAC Synthesis:

This protocol outlines a general strategy for constructing a PROTAC where the piperidine linker connects a protein of interest (POI) binder and an E3 ligase ligand, both bearing carboxylic acid functionalities.

Step A: Coupling of the First Ligand

  • Follow the general amide coupling protocol described in section 2.1 to conjugate the carboxylic acid of the first ligand (either the POI binder or the E3 ligase ligand) to the primary amine of this compound.

  • Purify the resulting Ligand 1-Linker-Boc intermediate by flash chromatography.

Step B: Boc Deprotection

  • Follow the general Boc deprotection protocol in section 2.3 to remove the Boc group from the piperidine nitrogen of the Ligand 1-Linker-Boc intermediate.

  • The resulting Ligand 1-Linker-NH₂ is typically used in the next step without further purification after removal of the acid and solvent.

Step C: Coupling of the Second Ligand

  • To a solution of the second ligand's carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Add the Ligand 1-Linker-NH₂ (as the free base or TFA salt with additional base) (1.0 eq) to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule using preparative HPLC.

PROTAC ComponentLinker TypeTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Reference
MZ1 Piperidine-containingBRD4<10>80[5]
ARV-110 Piperidine/PiperazineAndrogen Receptor1>95[4]

Synthesis of Bioactive Molecules: TAAR1 Agonists

This compound serves as a key starting material in the synthesis of novel agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for the treatment of neuropsychiatric disorders.

TAAR1_Agonist_Synthesis start Tert-butyl 4-(2-aminoethyl) piperidine-1-carboxylate step1 Urea Formation (Reaction with Isocyanate) start->step1 intermediate Boc-protected Urea Intermediate step1->intermediate step2 Boc Deprotection (TFA in DCM) intermediate->step2 final TAAR1 Agonist step2->final

Caption: Synthetic pathway to a TAAR1 agonist.

Experimental Protocol for the Synthesis of a TAAR1 Agonist:

This protocol is adapted from the synthesis of a known TAAR1 agonist.

Step A: Urea Formation

  • Dissolve this compound (1.0 eq) in a suitable solvent such as THF or DCM.

  • Add an aryl isocyanate (e.g., 3,5-dimethylphenyl isocyanate) (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash chromatography to yield the Boc-protected urea intermediate.

Step B: Boc Deprotection and Salt Formation

  • Dissolve the intermediate from Step A in DCM.

  • Add an excess of a solution of HCl in diethyl ether or dioxane.

  • Stir the mixture for 1-3 hours at room temperature.

  • The hydrochloride salt of the final product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

CompoundTAAR1 EC₅₀ (µM)In vivo ActivityReference
AP163 0.033Reduction of hyperlocomotion in DAT-KO rats[6][7]
Analog 9 0.112No significant in vivo effect[6]
Analog 17 0.056No significant in vivo effect[6]

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its bifunctional nature, coupled with the rigid piperidine scaffold, makes it an excellent choice for the synthesis of complex molecules, including PROTACs and other targeted therapeutics. The straightforward protocols for its derivatization and deprotection allow for its efficient incorporation into a wide range of molecular architectures. The data presented in these notes highlight its successful application in generating potent bioactive compounds, underscoring its importance for researchers in medicinal chemistry.

References

Application Notes and Protocols: Solubility of tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate for Reaction Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the solubility of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery. Understanding its solubility is critical for efficient reaction setup, ensuring homogeneity and maximizing reaction yields.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂PubChem[1]
Molecular Weight 228.33 g/mol PubChem[1]
Appearance White to off-white solid or colorless liquid[No specific citation found]
CAS Number 146093-46-1PubChem[1]

Qualitative Solubility Data

Based on this and implicit information from synthetic procedures in patent literature, the expected solubility is summarized below.

SolventExpected SolubilityNotes
Dichloromethane (DCM, CH₂Cl₂) HighA common solvent for reactions involving N-Boc protected amines.
Methanol (MeOH) HighOften used in reactions and for purification. A manufacturer of a similar compound lists methanol as a solvent.
N,N-Dimethylformamide (DMF) HighA polar aprotic solvent suitable for a wide range of organic reactions.
Tetrahydrofuran (THF) HighA common ethereal solvent for organic synthesis.
Acetonitrile (ACN, MeCN) GoodFrequently used in purification (e.g., HPLC) and as a reaction solvent.
Ethyl Acetate (EtOAc) GoodA moderately polar solvent used for reactions and extractions.
Water Low to Sparingly SolubleThe Boc group and piperidine ring decrease water solubility.
Hexanes/Heptane LowGenerally insoluble in non-polar aliphatic hydrocarbons.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for Reaction Setup

This protocol describes a general method for dissolving the title compound for a typical organic reaction.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., Dichloromethane, THF, DMF)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply (if reaction is air/moisture sensitive)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar. If the reaction is sensitive to air or moisture, flush the vessel with an inert gas (Nitrogen or Argon).

  • Weighing: Accurately weigh the required amount of this compound and add it to the reaction vessel.

  • Solvent Addition: Under an inert atmosphere (if required), add the chosen anhydrous solvent to the reaction vessel in a portion-wise manner. The initial volume should be sufficient to create a slurry.

  • Dissolution: Begin stirring the mixture at room temperature.

  • Observation: Observe the dissolution of the solid. If the compound does not fully dissolve, additional solvent can be added incrementally until a clear solution is obtained.

  • Warming (Optional): For solvents where solubility might be moderate, gentle warming (e.g., to 30-40 °C) can be applied to aid dissolution. Ensure the temperature is compatible with the stability of the compound and the planned reaction conditions.

  • Proceed with Reaction: Once the compound is fully dissolved, the resulting solution is ready for the subsequent addition of other reagents or for being added to another reaction mixture.

Protocol 2: Small-Scale Solubility Test

This protocol outlines a method to quickly assess the solubility of this compound in a new solvent system on a small scale.

Materials:

  • This compound

  • A selection of organic solvents to be tested

  • Small vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Pipettes or syringes for accurate solvent dispensing

Procedure:

  • Preparation: Add a small, accurately weighed amount of this compound (e.g., 5-10 mg) to a clean, dry vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.

  • Mixing: Cap the vial and vortex the mixture for 30-60 seconds.

  • Observation: Visually inspect the vial for undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps.

  • Determination of Approximate Solubility: Continue adding the solvent incrementally until the solid is completely dissolved. The approximate solubility can then be calculated (e.g., mg/mL).

  • Record Keeping: Record the solvent used and the approximate solubility for future reference.

Visualizing Experimental Workflows

Diagram 1: General Reaction Setup Workflow

A Weigh Reagent B Add to Dry Reaction Vessel A->B C Add Anhydrous Solvent B->C D Stir at Room Temperature C->D E Observe for Complete Dissolution D->E F Solution Ready for Reaction E->F Yes G Add More Solvent / Gentle Warming E->G No G->D

Caption: Workflow for dissolving the reagent for a chemical reaction.

Diagram 2: Solubility Testing Workflow

cluster_0 Solubility Test Cycle A Weigh Small Amount of Compound B Add Known Volume of Solvent A->B C Vortex/Mix B->C D Visually Inspect for Dissolution C->D D->B Incomplete Dissolution E Compound Dissolved D->E Complete Dissolution F Calculate Approximate Solubility E->F G Record Results F->G

References

Application Notes: The Role of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in Drug Discovery Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide range of clinically approved drugs.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional orientations make it an ideal building block for creating compound libraries with diverse chemical and spatial properties.[1] Among the vast array of piperidine derivatives, tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate has emerged as a particularly valuable reagent for the synthesis of drug discovery libraries, most notably in the rapidly advancing field of Proteolysis-Targeting Chimeras (PROTACs).

This bifunctional molecule features a Boc-protected piperidine nitrogen, which prevents unwanted side reactions, and a primary aminoethyl group that serves as a key nucleophilic handle for chemical modifications. The piperidine ring itself acts as a rigid, non-polar spacer, which is critical in applications like PROTACs where the distance and orientation between two binding ligands must be precisely controlled to ensure efficacy.[3][4]

Application in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs).[5][6] A PROTAC consists of three components: a "warhead" that binds the POI, an E3 ubiquitin ligase ligand, and a chemical linker that connects the two. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[6][7]

This compound is an ideal building block for constructing these crucial linkers.[5][8][9] The primary amine allows for straightforward conjugation to a warhead or E3 ligase ligand via stable amide bond formation, while the piperidine core imparts conformational rigidity to the linker, which can enhance metabolic stability and improve the geometric arrangement of the ternary complex.[3][7]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule hijacks the ubiquitin-proteasome system to induce the degradation of a target Protein of Interest (POI).

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation cluster_ubiquitination PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination of POI E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin (Ub) Ub->E1 ATP dependent Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades POI p1->PROTAC Recycled

Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

Quantitative Data

The utility of this compound is demonstrated by its physicochemical properties and the performance of the molecules it helps create.

Table 1: Physicochemical Properties of the Building Block

Property Value Source
IUPAC Name This compound [PubChem CID: 1514258]
CAS Number 146093-46-1 [PubChem CID: 1514258]
Molecular Formula C₁₂H₂₄N₂O₂ [PubChem CID: 1514258]
Molecular Weight 228.33 g/mol [PubChem CID: 1514258]

| Assay Purity | ≥95% | [Sigma-Aldrich] |

Table 2: Representative Performance Data for PROTACs with Piperidine/Piperazine-Containing Linkers

While comprehensive data for a full library using this specific building block is proprietary, the following table presents illustrative data from published studies on PROTACs targeting BTK and TBK1, demonstrating the high potency that can be achieved with piperidine-containing linkers.

PROTAC TargetLinker DescriptionDC₅₀ (nM)Dₘₐₓ (%)Cell LineSource
TBK1 21-atom linker with piperidine/alkyl ether units396HEK293T[Current strategies for the design of PROTAC linkers]
TBK1 29-atom linker with piperidine/alkyl ether units29276HEK293T[Current strategies for the design of PROTAC linkers]
BRD4 Piperazine-PEG₂ linker1.8>95RS4;11[Benchchem]
BRD4 Piperazine-PEG₃ linker0.8>95RS4;11[Benchchem]
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

This data highlights the critical importance of linker length and composition, a parameter that can be systematically explored through library synthesis.[4]

Experimental Workflow and Protocols

Synthesizing and evaluating a library of potential drug candidates, such as PROTACs, follows a structured workflow from chemical synthesis to biological validation.

Workflow General Workflow for Library Synthesis and Evaluation N1 Step 1: Warhead/Ligand Synthesis N2 Step 2: Amide Coupling with Piperidine Linker N1->N2 N3 Step 3: Boc Deprotection (if required) N2->N3 N4 Step 4: Conjugation to Second Ligand N3->N4 N5 Step 5: Library Purification & QC (HPLC, LC-MS) N4->N5 N6 Step 6: Cellular Degradation Assay (Western Blot) N5->N6 N7 Step 7: Potency Determination (DC50 / IC50) N6->N7 N8 Step 8: Hit Validation & SAR Analysis N7->N8

Caption: A typical experimental workflow for synthesizing and evaluating a PROTAC library.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of a carboxylic acid (e.g., on a POI ligand) to the primary amine of this compound.

Materials and Reagents:

  • Carboxylic acid-containing molecule (e.g., POI ligand) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.

  • Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Boc-Deprotection

This step is necessary to reveal the secondary amine on the piperidine ring for subsequent conjugation.

Materials and Reagents:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M concentration).

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can be used in the next step without further purification.

Protocol 3: Western Blot for Protein Degradation Analysis

This protocol is used to quantify the degradation of the target protein after treating cells with the synthesized PROTACs.[10]

Procedure:

  • Cell Treatment: Plate cells (e.g., HeLa, HEK293T) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTACs for a specified time (e.g., 4, 18, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Normalize the protein amounts for all samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[7]

Logical Relationships: Modular PROTAC Assembly

The synthesis of a PROTAC library is a modular process, leveraging building blocks like this compound to connect different functional components.

Caption: The modular composition of a PROTAC molecule.

This compound is a versatile and powerful building block in modern drug discovery. Its pre-protected, bifunctional nature and rigid core make it exceptionally well-suited for the construction of compound libraries, particularly for PROTACs. By enabling the systematic variation of linker length and geometry, this reagent facilitates the exploration of structure-activity relationships essential for optimizing the potency and drug-like properties of next-generation therapeutics. The protocols and data provided herein serve as a guide for researchers aiming to leverage this valuable chemical tool in their drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing "Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate" Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction yield of this key building block. Below you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are:

  • Reduction of a Nitrile Precursor: This involves the reduction of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

  • Reductive Amination of an Aldehyde Precursor: This route utilizes tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate and an ammonia source.

Q2: I am observing significant formation of byproducts. What are the likely side reactions?

A2: During the reduction of the nitrile precursor , the primary side reaction is the formation of secondary and tertiary amines through the reaction of the newly formed primary amine with the intermediate imine. In reductive amination , a common side reaction is the reduction of the starting aldehyde to the corresponding alcohol, especially when using less selective reducing agents. Over-alkylation can also occur, leading to the formation of secondary amines.

Q3: How can I minimize the formation of secondary and tertiary amine byproducts during nitrile reduction?

A3: The formation of these byproducts can be suppressed by several strategies. In catalytic hydrogenation, the addition of ammonia or ammonium hydroxide can help minimize their formation. For reductions using metal hydrides, careful control of reaction temperature and slow addition of the reducing agent are crucial.

Q4: My reductive amination is not going to completion, and I have unreacted starting aldehyde. What should I do?

A4: Incomplete conversion in reductive amination can be due to several factors. Ensure that the imine formation is efficient; this can be facilitated by adjusting the pH to a mildly acidic range (pH 4-6) and using a dehydrating agent like molecular sieves. Also, verify the activity of your reducing agent and consider increasing the equivalents used.

Q5: What is the best way to purify the final product, this compound?

A5: The purification of the final product, which is a primary amine, can often be achieved by acid-base extraction. The basic amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted with an organic solvent. If further purification is needed, column chromatography on silica gel can be employed, often using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent tailing.

Troubleshooting Guides

Route 1: Reduction of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction Inactive catalyst (for catalytic hydrogenation). Decomposed metal hydride reducing agent (e.g., LiAlH₄). Insufficient reaction temperature or pressure.Catalytic Hydrogenation: - Use fresh, high-quality catalyst. - Ensure proper activation of the catalyst if required. - Increase hydrogen pressure and/or reaction temperature. Metal Hydride Reduction: - Use a fresh, unopened container of the reducing agent. - Ensure anhydrous reaction conditions.
Formation of Secondary/Tertiary Amine Byproducts The primary amine product reacts with the intermediate imine.Catalytic Hydrogenation: - Add ammonia or ammonium hydroxide to the reaction mixture. Metal Hydride Reduction: - Maintain a low reaction temperature (e.g., 0 °C). - Add the reducing agent slowly and portion-wise.
Incomplete Reaction Insufficient amount of reducing agent. Short reaction time.- Increase the molar equivalents of the reducing agent. - Extend the reaction time and monitor by TLC or LC-MS.
Difficult Product Isolation The product is soluble in the aqueous phase during workup.- Saturate the aqueous phase with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency. - Perform multiple extractions with an appropriate organic solvent.
Route 2: Reductive Amination of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Amine, High Yield of Alcohol Byproduct The reducing agent is too reactive and reduces the aldehyde faster than the imine.- Switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB). - Pre-form the imine before adding the reducing agent.
Incomplete Imine Formation Unfavorable reaction equilibrium. Incorrect pH.- Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. - Adjust the pH to be weakly acidic (pH 4-6) using a mild acid like acetic acid.
Over-alkylation (Formation of Secondary Amine) The primary amine product reacts with another molecule of the aldehyde.- Use a stoichiometric amount of the aldehyde or a slight excess of the ammonia source. - Add the aldehyde slowly to the reaction mixture containing the ammonia source.
Reaction Stalls Inactive reducing agent. Steric hindrance.- Use a fresh batch of the reducing agent. - Increase the reaction temperature if the starting materials are sterically hindered.

Data Presentation: Comparison of Reaction Conditions

Table 1: Comparison of Reducing Agents for Nitrile Reduction
Reducing Agent Typical Solvent Temperature (°C) Typical Yield (%) Key Advantages Key Disadvantages
H₂/Raney Nickel Methanol/Ammonia25-10070-90Cost-effective, scalable.Requires high pressure, potential for side reactions.
H₂/Pd/C Ethanol/Acetic Acid25-8075-95High efficiency, good functional group tolerance.Catalyst can be pyrophoric, requires specialized equipment.
LiAlH₄ THF, Diethyl Ether0 - 3580-95Powerful reducing agent, high yields.Highly reactive with water and protic solvents, requires strictly anhydrous conditions.
BH₃·THF THF25-6570-85Milder than LiAlH₄, good for some sensitive substrates.Can be less efficient than LiAlH₄.
Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing Agent Typical Solvent pH Typical Yield (%) Key Advantages Key Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol7-960-80Inexpensive, readily available.Can reduce the starting aldehyde, often requires a two-step process.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THF4-685-95Highly selective for the iminium ion.Toxic cyanide byproducts.
Sodium Triacetoxyborohydride (STAB) Dichloromethane, THF4-690-98Mild, highly selective, non-toxic byproducts.[1]More expensive than NaBH₄.
H₂/Pd/C EthanolN/A80-95"Green" reducing agent, high yields.Requires hydrogenation equipment, catalyst can be pyrophoric.

Experimental Protocols

Protocol 1: Synthesis via Reduction of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate with LiAlH₄

Materials:

  • tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide (x mL), and then water (3x mL).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.

Protocol 2: Synthesis via Reductive Amination of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate with Sodium Triacetoxyborohydride

Materials:

  • tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

  • Ammonium acetate or aqueous ammonia

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1 equivalent) in DCM, add ammonium acetate (2-3 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane containing 1% triethylamine).

Visualizations

Reaction_Pathways cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination Nitrile Precursor tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) Nitrile Precursor->Reduction Final Product This compound Reduction->Final Product Aldehyde Precursor tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate Imine Formation Imine Formation (with NH₃ source) Aldehyde Precursor->Imine Formation Reductive Amination Step Reduction (e.g., STAB) Imine Formation->Reductive Amination Step Reductive Amination Step->Final Product

Caption: Synthetic pathways to the target molecule.

Experimental_Workflow Start Start: Select Synthetic Route Reaction_Setup Reaction Setup (Reagents, Solvent, Conditions) Start->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Monitoring->Reaction_Setup Incomplete? Adjust Conditions Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Chromatography, Distillation, etc.) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End Troubleshooting_Tree Start Low Yield or Impure Product Check_Starting_Materials Check Purity and Reactivity of Starting Materials Start->Check_Starting_Materials Review_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Reaction_Conditions Side_Reactions Identify Side Products (NMR, MS) Start->Side_Reactions Optimize_Workup Optimize Workup and Purification Procedures Review_Reaction_Conditions->Optimize_Workup Side_Reactions->Review_Reaction_Conditions Modify conditions to minimize side reactions

References

Technical Support Center: Purification of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate by chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound and related Boc-protected piperidine derivatives.

Q1: Why is my compound showing significant peak tailing on a silica gel column?

A1: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The basic primary amine and the piperidine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor peak shape and inefficient separation.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica gel.

    • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of triethylamine to your mobile phase. In some cases, up to 3% may be necessary.

    • Ammonia Solution: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.

  • Stationary Phase Modification:

    • Deactivated Silica Gel: Use silica gel that has been pre-treated to "deactivate" the acidic silanol groups.

    • Alumina: Basic or neutral alumina can be a good alternative stationary phase for the purification of basic compounds.

  • Flush the Column: Before loading your sample, flush the column with 1-2 column volumes of your mobile phase containing the basic modifier, followed by 1-2 column volumes of the mobile phase without the modifier.[1] This helps to neutralize the silica surface.

Q2: My compound's recovery from the silica gel column is very low. What could be the cause?

A2: Low recovery is often due to irreversible adsorption of the basic compound onto the acidic stationary phase. This is particularly problematic if the compound is left on the column for an extended period.

Troubleshooting Steps:

  • Implement Solutions for Peak Tailing: The strategies used to reduce peak tailing (adding a basic modifier to the mobile phase or using a different stationary phase) will also significantly improve recovery.

  • Increase Mobile Phase Polarity: A gradual increase in the polarity of your mobile phase (e.g., increasing the percentage of methanol in dichloromethane) can help to elute a strongly bound compound.

  • Work Quickly: Do not let the compound sit on the column for longer than necessary.

Q3: I am observing co-elution of my desired product with a non-polar impurity. How can I improve the separation?

A3: If your target compound and a non-polar impurity are co-eluting, you need to adjust the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Normal-Phase: Try a different solvent system. For example, if you are using ethyl acetate/hexanes, consider switching to dichloromethane/methanol, which offers different selectivity.

    • Reverse-Phase: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be an excellent alternative. Using an acidic mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the basic nitrogens.

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can improve the resolution between closely eluting compounds.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: While this compound is generally stable, prolonged exposure to the acidic environment of silica gel can potentially lead to the degradation of the acid-sensitive Boc protecting group.

Troubleshooting Steps:

  • Neutralize the Silica: Use the methods described in Q1 to neutralize the silica gel with a basic modifier like triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina.

  • Reduce Exposure Time: Purify the compound as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reverse-phase chromatography to purify this compound?

A1: The choice depends on the nature of the impurities.

  • Normal-Phase Chromatography (NPC): This is a good choice for separating your target compound from more polar or less polar impurities. However, due to the basic nature of the compound, modifications to the mobile phase (addition of a base like triethylamine) are often necessary to prevent peak tailing and ensure good recovery.

  • Reverse-Phase Chromatography (RPC): This is an excellent alternative, especially for removing non-polar impurities. The use of a C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or TFA, can provide very good separation and peak shape.

Q2: How do I choose the right mobile phase for my silica gel column chromatography?

A2: A good starting point is to perform thin-layer chromatography (TLC) to screen different solvent systems.

  • Initial Screening: Start with a relatively non-polar system like 10-20% ethyl acetate in hexanes and gradually increase the polarity. A good mobile phase for column chromatography should give your target compound an Rf value of approximately 0.3-0.4 on the TLC plate.

  • Common Systems: For Boc-protected amines, common mobile phases include gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM).

  • Adding a Base: Remember to add a small amount of triethylamine (e.g., 0.5%) to your TLC developing solvent to mimic the conditions of the column and get a more accurate prediction of the separation.

Q3: How should I prepare my sample for loading onto the column?

A3: Proper sample preparation is key to a good separation.

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. Ensure the sample is fully dissolved before loading it onto the column.

  • Dry Loading: For compounds that are not very soluble in the initial mobile phase, you can "dry load" them. Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to dryness. The resulting powder can then be carefully added to the top of the column.

Q4: How can I monitor the separation and identify the fractions containing my pure product?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the fractions collected from the column.

  • Fraction Analysis: Spot a small amount from each collected fraction onto a TLC plate.

  • Visualization: After developing the TLC plate, visualize the spots. Since this compound does not have a strong UV chromophore, you will likely need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is often effective for visualizing amines.

  • Pooling Fractions: Combine the fractions that contain only the spot corresponding to your pure product.

Experimental Protocols

Normal-Phase Flash Chromatography (Illustrative Protocol)
  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it. If using a basic modifier, it is recommended to first wash the column with a solvent mixture containing the modifier.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., step-wise gradient from 5% to 50% ethyl acetate in hexanes, or 1% to 10% methanol in dichloromethane). Remember to include 0.1-1% triethylamine in your mobile phase.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Analyze the collected fractions by TLC using a suitable stain (e.g., potassium permanganate) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Reverse-Phase Flash Chromatography (Illustrative Protocol)
  • Stationary Phase: C18-functionalized silica gel.

  • Column Packing and Equilibration: Follow the manufacturer's instructions for packing and equilibrating the C18 column. Typically, this involves flushing with the more organic mobile phase (e.g., acetonitrile) followed by the initial aqueous mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a solvent like methanol or DMSO.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA.

  • Elution: Start with a high percentage of Solvent A (e.g., 95% A, 5% B). Elute with a linear gradient, increasing the percentage of Solvent B over several column volumes (e.g., from 5% B to 95% B).

  • Fraction Collection and Analysis: Collect fractions and analyze them by reverse-phase TLC or LC-MS to identify the pure product.

  • Isolation: Combine the pure fractions and remove the solvents. This may require lyophilization if the product is in a high concentration of water.

Data Presentation

The following tables provide representative data for the purification of Boc-protected piperidine derivatives. The optimal conditions for this compound should be determined empirically.

Table 1: Representative Normal-Phase Chromatography Conditions

ParameterCondition 1Condition 2
Stationary Phase Silica Gel (60-120 mesh)Silica Gel (60-120 mesh)
Mobile Phase Ethyl Acetate/Hexanes with 0.5% TEAMethanol/Dichloromethane with 0.5% TEA
Gradient Step gradient (e.g., 10% to 70% Ethyl Acetate)Step gradient (e.g., 1% to 10% Methanol)
Typical Rf of Product ~0.3 in 50% Ethyl Acetate/Hexanes~0.4 in 5% Methanol/DCM
Expected Purity >95%>95%
Expected Yield 60-80%65-85%

Table 2: Representative Reverse-Phase Chromatography Conditions

ParameterCondition 1Condition 2
Stationary Phase C18 Silica GelC18 Silica Gel
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% TFA
Gradient Linear gradient (e.g., 5% to 95% B over 20 min)Linear gradient (e.g., 10% to 100% B over 20 min)
Detection Mass Spectrometry or ELSDMass Spectrometry or ELSD
Expected Purity >98%>98%
Expected Yield 70-90%70-90%

Visualization

The following diagram illustrates a general workflow for the purification and analysis of this compound.

purification_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load onto Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Pure Product (>95%) evaporate->pure_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Boc Deprotection of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of Boc deprotection of piperidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of piperidines?

A1: The most common and effective reagents for Boc deprotection are strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a widely used method.[1][2] Another very common reagent is a solution of hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane.[1][3][4][5] The choice between these reagents often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product.[1]

Q2: How can I monitor the progress of my Boc deprotection reaction?

A2: Monitoring the reaction is crucial to determine completion and avoid unnecessary side reactions. The most common methods include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the more polar product.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive evidence of the conversion by showing the mass of the starting material and the expected mass of the deprotected product.[1][6][7] A successful deprotection will show a mass difference of -100.12 amu.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the complete removal of the Boc group by observing the disappearance of the characteristic singlet of the nine tert-butyl protons, which typically appears around 1.4-1.5 ppm.[7]

Q3: What is the typical work-up procedure for a Boc deprotection reaction?

A3: A standard work-up procedure after acidic Boc deprotection involves several key steps:

  • Removal of Volatiles: The solvent and excess acid are removed under reduced pressure (e.g., using a rotary evaporator).[1][8]

  • Basification: The residue is dissolved in water or an organic solvent, and a base is added to neutralize the acid and liberate the free amine. Common bases include saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The pH should be adjusted to be basic (pH > 7).[1]

  • Extraction: The deprotected piperidine (now in its free base form) is extracted from the aqueous layer using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[1]

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the final product.[1]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Q: My Boc deprotection reaction is not going to completion. What can I do?

A: Incomplete deprotection is a frequent issue. Here are several strategies to drive the reaction to completion:

  • Increase Reaction Time: Continue to monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is no longer visible.[1]

  • Increase Acid Concentration/Equivalents: The amount of acid is critical. You can increase the equivalents of the acid (e.g., TFA) or use a more concentrated solution, such as 4M HCl in dioxane.[1]

  • Increase Temperature: For particularly stubborn substrates, a moderate increase in temperature (e.g., to 40-50°C) can enhance the reaction rate. However, this should be done cautiously as it can also promote side reactions.[1]

  • Improve Solubility: If the starting material has poor solubility in the reaction solvent, this can hinder the reaction. Try a different solvent system in which your substrate is more soluble.[1]

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection (Starting material remains) check_time Is reaction time sufficient? start->check_time increase_time Increase reaction time and continue monitoring check_time->increase_time No check_acid Is acid concentration adequate? check_time->check_acid Yes increase_time->check_time increase_acid Increase equivalents of acid (e.g., TFA, HCl) check_acid->increase_acid No check_temp Is the reaction sluggish at RT? check_acid->check_temp Yes increase_acid->check_acid increase_temp Increase temperature moderately (e.g., to 40-50°C) check_temp->increase_temp Yes check_solubility Is the starting material fully dissolved? check_temp->check_solubility No increase_temp->check_temp change_solvent Try an alternative solvent system check_solubility->change_solvent No end Reaction Complete check_solubility->end Yes change_solvent->check_solubility

Caption: A flowchart for troubleshooting incomplete Boc deprotection reactions.

Issue 2: Side Reactions and Low Yield

Q: I am observing significant side product formation and getting a low yield. What are the common side reactions and how can I minimize them?

A: Side reactions can significantly impact your yield and the purity of your final product. Here are some common issues and their solutions:

  • Alkylation by t-butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic residues in your molecule (e.g., indoles, phenols, thioethers).

    • Solution: Add a "scavenger" to the reaction mixture to trap the t-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane (TES).[9]

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups (e.g., acetals, trityl groups, or t-butyl esters), they may be cleaved under the reaction conditions.

    • Solution: Use milder deprotection conditions. For example, HCl in dioxane is often considered more selective for N-Boc deprotection in the presence of t-butyl esters compared to TFA.[3][4] Alternatively, consider using a different, orthogonal protecting group strategy in your synthesis.

  • Formation of Difficult-to-Handle Salts: With TFA, the resulting trifluoroacetate salt can sometimes be oily or difficult to crystallize.

    • Solution: Consider using HCl in dioxane, which typically yields a hydrochloride salt that is often a crystalline solid and easier to isolate by filtration.[1]

Mechanism of Boc Deprotection and Role of Scavengers

cluster_deprotection Acid-Catalyzed Deprotection cluster_side_reaction Side Reaction cluster_scavenging Prevention with Scavenger Boc-Piperidine Boc-Protected Piperidine Protonated_Boc Protonated Carbamate Boc-Piperidine->Protonated_Boc H+ (Acid) Piperidine_Salt Piperidine Salt (Product) Protonated_Boc->Piperidine_Salt Spontaneous Cleavage tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation CO2 CO2 Protonated_Boc->CO2 Side_Product Alkylated Side Product tBu_cation->Side_Product Nucleophile Nucleophilic Side Chain (Nu) Nucleophile->Side_Product Scavenger Scavenger (e.g., Anisole) Trapped_Product Trapped Cation Scavenger->Trapped_Product tBu_cation_2 tert-Butyl Cation tBu_cation_2->Trapped_Product

Caption: The mechanism of Boc deprotection and mitigation of side reactions.

Data and Protocols

Comparison of Common Deprotection Conditions

The selection of a deprotection protocol can be guided by the specific substrate and desired outcome. The following table summarizes typical conditions.

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
TFA / DCM 20-50% (v/v)Dichloromethane (DCM)0 to RT30 min - 2 hVery common and effective; can cleave other acid-labile groups.[1][8][10]
HCl / Dioxane 4 M1,4-DioxaneRT30 min - 1 hOften provides a solid HCl salt; can be more selective than TFA.[3][4][5]
HCl / Ethyl Acetate 1 MEthyl AcetateRT~5 hMilder conditions, may require longer reaction times.[4]
Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the N-Boc protected piperidine (1 equivalent) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (typically 10-20 equivalents, or as a 25-50% v/v solution in DCM) to the stirred solution.[8]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC or LC-MS.[8]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[8] Proceed with the standard basic work-up to isolate the free amine.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolution: Dissolve the N-Boc protected piperidine (1 equivalent) in a minimal amount of 1,4-dioxane or a suitable co-solvent.[1][9]

  • Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[8][9]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[3][4][5] Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.

  • Isolation: Upon completion (as monitored by TLC or LC-MS), the product can be isolated by removing the solvent under reduced pressure. Alternatively, the precipitated hydrochloride salt can be collected by filtration after adding a less polar solvent like diethyl ether.[1][8][9] The salt can often be used directly in the next step or subjected to a basic work-up to yield the free amine.

References

Technical Support Center: Purification of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate. The information is designed to help improve the purity of this compound through common laboratory techniques.

Troubleshooting Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound.

Question: My final product purity is lower than expected after column chromatography. What are the likely causes and how can I improve it?

Answer: Low purity after column chromatography can stem from several factors. The primary suspects are co-elution with impurities and improper column packing or elution conditions.

Common Impurities:

  • Di-Boc protected 4-(2-aminoethyl)piperidine: This is a common byproduct formed when both the primary and secondary amine of the piperidine starting material react with the Boc anhydride.[1]

  • Unreacted 4-(2-aminoethyl)piperidine: Incomplete reaction will leave the starting material in your crude product.

  • Hydrolyzed (de-Boc'd) product: The Boc protecting group is sensitive to acidic conditions and can be cleaved during workup or chromatography if the pH is not carefully controlled.[2]

Troubleshooting Steps:

  • Optimize Mobile Phase: A gradient elution is often more effective than an isocratic one for separating the target compound from closely eluting impurities. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the percentage of ethyl acetate. A shallow gradient can improve resolution. For basic compounds like this, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing on silica gel.

  • Check Stationary Phase: Standard silica gel is slightly acidic, which can lead to the degradation of acid-sensitive compounds like Boc-protected amines.[2] If you suspect on-column decomposition, consider using neutralized silica gel or alumina as the stationary phase.

  • TLC Analysis: Before running a column, carefully analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems. This will help you identify a suitable mobile phase for good separation. The product, being more polar than the di-Boc impurity but less polar than the starting diamine, should have a distinct Rf value. Staining with ninhydrin can help visualize the primary amine of the starting material and product.

  • Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a concentrated band. Overloading the column can lead to poor separation.

Question: I am observing streaking or tailing of my compound on the TLC plate and during column chromatography. What can I do to fix this?

Answer: Tailing is a common issue when purifying amines on silica gel. This is often due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.

Solutions:

  • Add a Basic Modifier: As mentioned above, incorporating a small amount of a base like triethylamine or pyridine (typically 0.1-1%) into your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a functionalized silica gel, like amino-propylated silica.

  • Salt Formation: Sometimes, converting the amine to a salt (e.g., hydrochloride) can improve its chromatographic behavior, although this may require a different workup procedure to isolate the free base.

Question: My product appears to be decomposing during purification. How can I prevent this?

Answer: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[2] Decomposition during purification is often due to inadvertent exposure to acid.

Preventative Measures:

  • pH Control: Ensure all aqueous solutions used during the workup are neutral or slightly basic before extraction.

  • Stationary Phase: Avoid highly acidic silica gel. Use neutral silica gel or alumina.

  • Solvent Choice: Ensure that the solvents used for chromatography are free of acidic impurities. For example, dichloromethane can sometimes contain traces of HCl.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Question: What is the most common method for purifying this compound?

Answer: The most frequently cited method for purifying this and structurally similar compounds is silica gel column chromatography.[3] This technique is effective at separating the desired mono-Boc protected product from the main byproduct, the di-Boc protected species, and any unreacted starting material.

Question: Can I purify this compound by recrystallization?

Answer: Recrystallization can be a viable and efficient purification method if a suitable solvent system can be found. For Boc-protected amino compounds, common solvent pairs for recrystallization include ethyl acetate/hexane and ethanol/water. The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then slowly add a solvent in which it is poorly soluble (an anti-solvent) until turbidity is observed. Slow cooling should then induce crystallization of the pure compound.

Question: How can I monitor the progress of the purification?

Answer: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude mixture, the fractions collected from the column, and a reference standard (if available) on a TLC plate, you can track the separation of the desired product from impurities. A common visualization technique for amines is staining with a ninhydrin solution, which will produce a colored spot for compounds with a primary or secondary amine. The product should be ninhydrin-positive, while the di-Boc impurity will not be. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product and collected fractions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates, developing chamber, and ninhydrin stain

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 5% to 50% ethyl acetate in hexane. If tailing is observed, 0.5% triethylamine can be added to the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 70:30 hexane:ethyl acetate). Visualize the spots using a UV lamp and by staining with ninhydrin.

  • Product Isolation: Combine the fractions containing the pure product (identified by a single spot with the correct Rf value on the TLC plate) and evaporate the solvent under reduced pressure to obtain the purified product.

Table 1: Example Gradient for Column Chromatography

StepHexane (%)Ethyl Acetate (%)Triethylamine (%)Volume (Column Volumes)
19550.52
290100.53
380200.53
470300.55
550500.55

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallization. The optimal solvent system should be determined experimentally on a small scale first.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask, heating plate, and filtration apparatus

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_purification Purification Options cluster_col_chrom_steps Column Chromatography Workflow cluster_recryst_steps Recrystallization Workflow cluster_end End: Purified Product start Crude this compound col_chrom Column Chromatography start->col_chrom Option 1 recryst Recrystallization start->recryst Option 2 pack Pack Column (Silica Gel) col_chrom->pack dissolve Dissolve in Hot 'Good' Solvent (EtOAc) recryst->dissolve load Load Sample pack->load elute Elute with Gradient (Hexane/EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate_col Evaporate Solvent combine->evaporate_col end_product Pure this compound evaporate_col->end_product add_anti Add 'Poor' Solvent (Hexane) dissolve->add_anti cool Slow Cooling add_anti->cool filter Filter Crystals cool->filter wash Wash with Cold 'Poor' Solvent filter->wash dry Dry Crystals wash->dry dry->end_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Column Chromatography co_elution Co-elution of Impurities start->co_elution decomposition On-column Decomposition start->decomposition tailing Peak Tailing/Streaking start->tailing optimize_gradient Optimize Elution Gradient co_elution->optimize_gradient change_stationary Use Neutral Stationary Phase (Alumina or Neutral Silica) decomposition->change_stationary check_ph Ensure Neutral/Basic pH during Workup decomposition->check_ph tailing->change_stationary add_modifier Add Basic Modifier to Eluent (e.g., Triethylamine) tailing->add_modifier

Caption: Troubleshooting logic for common issues in the purification of this compound.

References

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted piperidines?

A1: The primary routes include the hydrogenation or reduction of pyridine precursors, intramolecular and intermolecular cyclization reactions, and multi-component reactions (MCRs).[1] Catalytic hydrogenation of pyridines is a classic and widely used method.[2][3] Cyclization strategies and MCRs offer versatile pathways to construct more complex piperidine scaffolds.[4][5]

Q2: My N-alkylation reaction is producing a significant amount of quaternary ammonium salt. How can I prevent this?

A2: Over-alkylation is a common side reaction, especially with highly reactive alkylating agents.[6] To minimize the formation of quaternary ammonium salts, consider the following:

  • Control Stoichiometry: Use a modest excess of the piperidine starting material relative to the alkylating agent.

  • Alkylating Agent Reactivity: If possible, choose a less reactive alkylating agent (e.g., an alkyl bromide instead of an iodide).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce over-alkylation.[2]

Q3: I'm struggling with low yields and multiple byproducts in my N-arylation (e.g., Buchwald-Hartwig) reaction. What should I check first?

A3: Low yields in N-arylation reactions often point to issues with the catalytic cycle.[6] Key areas to troubleshoot include:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[6]

  • Ligand and Base Combination: The choice of phosphine ligand and base is critical and highly dependent on the specific substrates. It is often necessary to screen a variety of ligand/base combinations to find the optimal conditions.[6]

  • Solvent Purity: Use anhydrous solvents, as water can interfere with the reaction.

  • Starting Material Purity: Impurities in either the piperidine or the aryl halide can poison the catalyst.

Q4: How can I achieve better stereoselectivity in my piperidine synthesis?

A4: Achieving high stereoselectivity is a significant challenge. Strategies include:

  • Catalytic Enantioselective Methods: These methods use a small amount of a chiral catalyst to produce a large amount of a single enantiomer, offering high atom economy.[7]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[7] Evans oxazolidinones are a common example.[7]

  • Substrate Control: The inherent stereochemistry of a starting material can be used to direct the formation of new stereocenters. For instance, diastereoselective reductions of substituted pyridines can be achieved with certain reagents.[4]

Q5: Purification of my final piperidine compound is difficult. What are some common issues and solutions?

A5: A major purification challenge is the removal of the unreacted pyridine starting material, which can form a constant boiling azeotrope with piperidine.[2][8] This makes simple fractional distillation ineffective.[2]

  • Azeotropic Distillation: Adding an entrainer like water or toluene can form a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.[8]

  • Salt Formation: Piperidine can be selectively precipitated from a solution containing pyridine by bubbling carbon dioxide through it, which forms a solid piperidine carbonate salt that can be filtered off.[2][8] The free base can then be regenerated.[8]

Troubleshooting Guides

Issue 1: Incomplete Catalytic Hydrogenation of Pyridines
Symptom Possible Cause(s) Suggested Solution(s)
Low or no conversion of pyridine starting material. 1. Catalyst deactivation or poisoning.[9]2. Insufficient hydrogen pressure or poor gas-liquid mixing.[9]3. Reaction temperature is too low.[9]1. Ensure the pyridine starting material is pure. Use a fresh batch of catalyst. Consider a more robust catalyst like rhodium.[9]2. Increase hydrogen pressure incrementally. Ensure efficient stirring to improve mass transfer.[9]3. Gradually increase the reaction temperature while monitoring for side products.[9]
Reaction stops at partially hydrogenated intermediates (e.g., tetrahydropyridine). 1. Insufficient reaction time or catalyst loading.[9]2. Catalyst deactivation before completion.[9]1. Increase the reaction time or the amount of catalyst.[9]2. Use a more robust catalyst or add a fresh portion of the catalyst mid-reaction.[9]
Issue 2: Poor Regioselectivity in C-H Functionalization
Symptom Possible Cause(s) Suggested Solution(s)
A mixture of C2, C3, and C4 functionalized products is obtained. 1. Lack of directing influence on the piperidine ring.2. Steric and electronic properties of the substrate and reagents are not sufficiently differentiated.1. Install a Directing Group: Attach a directing group (e.g., amide, carbamate, sulfonamide) to the piperidine nitrogen to control regioselectivity.[6] Bulky groups can sterically hinder the C2 position, favoring functionalization at C4.[6]2. Catalyst Selection: The choice of metal catalyst can significantly influence which C-H bond is activated.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes a general procedure for the reduction of a pyridine derivative to the corresponding piperidine using Adam's catalyst (PtO₂).

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst, 1-5 mol%)

  • Glacial Acetic Acid (Solvent)

  • Hydrogen Gas (High Purity)

  • High-pressure reactor (Parr shaker or similar)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst (1-5 mol%) to the solution.[2]

  • Hydrogenation: Seal the reactor securely. Purge the system with hydrogen gas several times to remove air. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[2]

  • Reaction Execution: Begin vigorous stirring of the reaction mixture. The reaction is typically run at room temperature or slightly elevated temperatures for 4-24 hours.[2]

  • Monitoring: Monitor the reaction progress by GC-MS or TLC by periodically taking aliquots (after safely depressurizing and purging the reactor).

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas (e.g., nitrogen or argon).

  • Isolation: Remove the catalyst by filtration through a pad of Celite. Evaporate the solvent under reduced pressure. The resulting residue can be purified by distillation, crystallization, or column chromatography after basification.

Protocol 2: Buchwald-Hartwig N-Arylation of Piperidine

This protocol provides a general method for the palladium-catalyzed cross-coupling of piperidine with an aryl halide.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

  • Piperidine (1.2-1.5 eq)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., RuPhos, XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous Toluene or Dioxane (Solvent)

  • Schlenk flask or glovebox

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a steady stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.[6]

  • Reagent Addition: Add the aryl halide, the solvent, and finally the piperidine to the flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualized Workflows and Logic

Troubleshooting_Hydrogenation start Low Conversion in Pyridine Hydrogenation cause1 Catalyst Poisoning? start->cause1 cause2 Insufficient H₂ Pressure? start->cause2 cause3 Low Temperature? start->cause3 sol1 Use fresh catalyst/purify starting material cause1->sol1 sol2 Increase H₂ pressure/Improve stirring cause2->sol2 sol3 Increase reaction temperature cause3->sol3

Caption: Troubleshooting logic for low conversion in pyridine hydrogenation.

CH_Functionalization_Strategy start Goal: Regioselective C-H Functionalization decision Is regioselectivity poor? start->decision strategy1 Install Nitrogen Directing Group (e.g., Amide, Carbamate) decision->strategy1 Yes strategy2 Screen Different Metal Catalysts decision->strategy2 Yes outcome Achieve Site-Selectivity (C2, C3, or C4) strategy1->outcome strategy2->outcome

Caption: Strategy for achieving regioselective C-H functionalization.

References

"Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reaction Monitoring by TLC

Topic: Monitoring Reactions of tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate by Thin-Layer Chromatography (TLC)

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My spots are streaking or elongated. How can I fix this?

A1: Streaking is a common issue when working with amines on silica gel plates.[1] Here are the primary causes and solutions:

  • Compound is Basic: Amines can interact strongly with the slightly acidic silica gel, causing tailing or streaking.

    • Solution: Add a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.5-2.0% triethylamine (Et₃N) or a few drops of ammonia in methanol is sufficient to suppress this interaction and produce compact spots.[1][2]

  • Sample is Too Concentrated: Overloading the TLC plate is a frequent cause of streaking.[1][3]

    • Solution: Dilute your reaction mixture sample before spotting it onto the plate. If you need to apply more sample to see a faint spot, it is better to apply a dilute sample multiple times to the same spot, allowing the solvent to dry completely between applications.[1][3]

Q2: I can't see any spots on my TLC plate after development.

A2: This can happen for several reasons:

  • Compound is Not UV-Active: this compound and related aliphatic amines often lack a strong chromophore and may not be visible under a 254 nm UV lamp.[1][4]

    • Solution: Use a chemical stain for visualization. Stains like ninhydrin or potassium permanganate are highly effective for visualizing amines.[1][2]

  • Sample is Too Dilute: The concentration of your compound on the plate may be below the limit of detection.[1]

    • Solution: Concentrate your sample or spot it multiple times in the same location, ensuring the spot is dry before re-spotting.[1]

  • Compound Evaporated: If your compound is volatile, it may have evaporated from the plate, especially if excessive heat is used for drying or visualization.[1]

    • Solution: Minimize the use of heat when drying the plate before development.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[1][3]

    • Solution: Ensure the solvent level is always below the spotting line.[1]

Q3: My spots are all at the bottom (low Rf) or all at the top (high Rf) of the plate.

A3: This indicates that the polarity of your mobile phase (eluent) is not suitable for your compounds.

  • Spots at the Bottom (Rf ≈ 0): The eluent is not polar enough to move the compounds from the baseline.[1]

    • Solution: Increase the polarity of the eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 5:5. Adding a small amount of a more polar solvent like methanol can also significantly increase the eluent's polarity.

  • Spots at the Top (Rf ≈ 1): The eluent is too polar, causing all compounds to travel with the solvent front.[1]

    • Solution: Decrease the polarity of the eluent. For instance, if you are using 1:1 Hexane:Ethyl Acetate, try changing to 4:1 or 9:1.

Q4: I see multiple spots for a pure starting material or product. What does this mean?

A4: While this could indicate an impure sample, piperidine derivatives can sometimes show multiple spots due to interactions on the plate.[5][6]

  • Protonation: The amine can exist in both its free base and protonated form on the acidic silica plate, leading to two different spots or streaking between them.

    • Solution: As with streaking, adding a small percentage of triethylamine (Et₃N) to the eluent will ensure the compound runs as a single species (the free base), resulting in a single, well-defined spot.[2]

  • Decomposition: Some compounds may be unstable on silica gel.

    • Solution: To check for decomposition, you can run a 2D TLC. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same eluent. If the spot remains on the diagonal, the compound is stable. If new spots appear off the diagonal, it is decomposing.[7]

Q5: Which stain should I use for this compound?

A5: The best stains for this compound and its potential products are those that react with amines.

  • Ninhydrin: Excellent for visualizing the primary amine in your target compound. It typically produces pink or purple spots upon heating.[8] It can also detect Boc-protected amines after heating, as the heat can cause the Boc group to be removed.[9][10]

  • Potassium Permanganate (KMnO₄): This is a good general-purpose stain for compounds that can be oxidized, including amines. It produces yellow-brown spots on a purple or pink background.[4][9]

Experimental Protocols

Protocol 1: General TLC Monitoring of a Reaction
  • Plate Preparation:

    • Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254).

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.

    • Mark tick marks for each lane: one for the starting material (SM), one for a "co-spot" (a mix of SM and reaction mixture), and one for the reaction mixture (RM).[2]

  • Sample Preparation & Spotting:

    • Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate).

    • Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane.

    • Spot the reaction mixture onto the "RM" lane.

    • For the "co-spot" lane, first spot the starting material, and then spot the reaction mixture directly on top of the same spot, allowing it to dry in between. The co-spot helps to definitively identify the starting material spot in the reaction mixture lane.[2]

    • Ensure all spots are small and concentrated, with a diameter of no more than 1-2 mm.[11]

  • Plate Development:

    • Prepare the mobile phase (eluent) in a developing chamber. A common starting eluent for this type of compound is Dichloromethane (DCM) with a small percentage of Methanol (MeOH), such as 95:5 DCM:MeOH. Add ~1% triethylamine (Et₃N) to prevent streaking.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.

    • Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Examine the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.

    • Dip the plate into a staining solution (e.g., ninhydrin or KMnO₄) using forceps.

    • Gently warm the plate with a heat gun until the spots appear. Be careful not to overheat, as this can char the entire plate.[1]

    • Circle the stained spots immediately, as some stains can fade over time.[8]

  • Interpretation:

    • A successful reaction will show the disappearance of the starting material spot in the "RM" lane and the appearance of a new spot (the product), which will typically have a different Rf value.

Data Presentation

The following table summarizes typical TLC conditions for analyzing this compound and related reactions. Rf values are highly dependent on the exact conditions (plate manufacturer, temperature, solvent saturation), so these should be considered as guidelines.

ParameterRecommended Conditions & Reagents
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) System 1 (Less Polar): 95:5 Dichloromethane (DCM) : Methanol (MeOH) + 1% Triethylamine (Et₃N) • System 2 (More Polar): 90:10 Dichloromethane (DCM) : Methanol (MeOH) + 1% Triethylamine (Et₃N)
Typical Rf Values The starting material, this compound, is quite polar due to the free primary amine. Its Rf will be low in less polar systems. A less polar derivative (e.g., an amide formed at the primary amine) would have a higher Rf. A more polar product (e.g., after Boc-deprotection) would have a lower Rf.
Visualization Stains Ninhydrin Solution: (1.5 g ninhydrin, 100 mL n-butanol, 3 mL acetic acid). Dip plate and heat gently. Excellent for primary amines (pink/purple spots).[1][10] • Potassium Permanganate (KMnO₄) Stain: (1.5 g KMnO₄, 10 g K₂CO₃, 200 mL water). Dip plate. No heating required. Good for most oxidizable functional groups (yellow/brown spots on purple).[10]

Mandatory Visualization

TLC Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during TLC analysis.

TLC_Troubleshooting start Start TLC Analysis run_tlc Develop TLC Plate & Visualize start->run_tlc check_spots Evaluate Spots run_tlc->check_spots streaking Problem: Streaking / Tailing Spots check_spots->streaking Streaking? no_spots Problem: No Spots Visible check_spots->no_spots No Spots? rf_issue Problem: R_f is too High or Low check_spots->rf_issue R_f issue? good_spots Result: Clear, Round Spots check_spots->good_spots Good? add_base Add 1% Et3N to Eluent streaking->add_base Is compound basic? dilute_sample Dilute Sample & Re-spot streaking->dilute_sample Overloaded? use_stain Use Chemical Stain (Ninhydrin / KMnO4) no_spots->use_stain Not UV active? concentrate_sample Concentrate Sample or Multi-Spot no_spots->concentrate_sample Too dilute? adjust_polarity Adjust Eluent Polarity (More polar for low R_f, less for high R_f) rf_issue->adjust_polarity end_node Analyze Results good_spots->end_node add_base->run_tlc dilute_sample->run_tlc use_stain->run_tlc concentrate_sample->run_tlc adjust_polarity->run_tlc

Caption: A flowchart for diagnosing and solving common TLC problems.

References

Validation & Comparative

Comparative Analysis of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate and Structural Analogs: A Spectroscopic Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate and its structural analogs. Due to the limited availability of a complete public spectral dataset for the primary compound, this guide presents the available data alongside that of closely related piperidine derivatives. This comparison aims to offer valuable spectroscopic insights for researchers working with similar chemical entities.

Spectroscopic Data Comparison

The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for the target compound and its structural analogs.

Table 1: ¹H NMR Data Comparison

CompoundKey Proton Signals (ppm)
This compound Data not publicly available. Expected signals include a singlet for the tert-butyl protons (~1.4 ppm), multiplets for the piperidine ring protons, and multiplets for the ethylamino protons.
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate ~1.05-1.18 (m, 2H), 1.44 (s, 9H), ~1.60-1.75 (m, 3H), ~2.52 (t, 2H), ~2.60-2.75 (m, 2H), ~4.00-4.15 (m, 2H)
N-(2-Aminoethyl)piperidine ~1.35-1.50 (m, 2H), ~1.50-1.65 (m, 4H), ~2.30-2.45 (m, 4H), ~2.65 (t, 2H), ~2.75 (t, 2H)

Table 2: ¹³C NMR Data Comparison

CompoundKey Carbon Signals (ppm)
This compound Data not publicly available. Expected signals include those for the tert-butyl group (~28 ppm for CH₃ and ~79 ppm for the quaternary carbon), piperidine ring carbons, and ethylamino carbons.
tert-butyl piperidine-1-carboxylate ~24.45, ~25.69, ~28.42, ~44.31, ~79.03, ~154.89[1]
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate Data for the piperazine analog shows signals for the Boc group and the ring carbons.[2]

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
This compound 228.33Data not publicly available. Expected fragmentation would involve the loss of the Boc group or cleavage of the ethylamino side chain.
tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate 242.36Not specified.
Piperidine Derivatives (General) VariesCommon fragmentation includes alpha-cleavage adjacent to the nitrogen, leading to the formation of a stable iminium ion, and neutral loss of small molecules.[3][4]

Experimental Protocols

Detailed methodologies for acquiring the NMR and mass spectrometry data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is a general guideline for the analysis of Boc-protected amine derivatives.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may affect chemical shifts.[5]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS) Protocol

The following is a general protocol for the analysis of piperidine derivatives using Electrospray Ionization (ESI).[3]

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatograph: A standard HPLC or UHPLC system.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

    • Ionization Mode: Positive ion mode is typically used for basic compounds like piperidines.

  • Mass Spectrometry Parameters:

    • Scan Mode: Full scan to identify the [M+H]⁺ precursor ion.

    • Product Ion Scan: Perform a product ion scan on the selected precursor ion to obtain the fragmentation pattern.

    • Collision Energy: Optimize the collision energy to achieve sufficient fragmentation.

Workflow for Spectroscopic Analysis and Comparison

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Comparative Evaluation A Sample Preparation (Target Compound & Analogs) B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (ESI-MS/MS) A->C D Spectral Interpretation (Peak Assignment, Fragmentation Analysis) B->D C->D E Tabulation of Quantitative Data D->E F Comparison of Spectroscopic Features E->F G Structural Elucidation & Confirmation F->G

Caption: Workflow for the spectroscopic analysis and comparison of piperidine derivatives.

References

A Comparative Guide to Purity Assessment of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensure the safety and efficacy of the final product. Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, and its purity must be rigorously controlled. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of this compound. Detailed experimental protocols and comparative data are presented to aid in method selection for quality control and research purposes.

Method Comparison Overview

The selection of an analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the desired accuracy, precision, and sensitivity.

Method Principle Advantages Limitations
HPLC-UV Separation based on polarity and detection via UV absorbance.Robust, versatile, and widely available. High precision and suitable for non-volatile and thermally labile compounds.[1]Requires a chromophore for UV detection. Purity is often determined by area percent, which assumes similar response factors for all components.[2]
GC-MS Separation based on volatility and boiling point, with mass spectrometric detection.High resolution for volatile and semi-volatile impurities. Provides structural information for impurity identification.[3]Not suitable for non-volatile or thermally labile compounds. The primary amine may require derivatization for optimal peak shape.[4]
qNMR Intrinsic quantitative response of atomic nuclei in a magnetic field.A primary analytical method providing absolute purity without the need for a specific reference standard of the analyte.[5] Offers detailed structural information.[6]Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a certified internal standard for absolute quantification.[7]

Recommended Analytical Method: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity analysis of a broad range of organic molecules, including Boc-protected amines like this compound.[1] This method effectively separates the target compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Potential Impurities

During the synthesis of this compound, several impurities may arise. These can include starting materials, by-products from incomplete reactions, and degradation products. Potential impurities to monitor include:

  • Unprotected diamine: 4-(2-aminoethyl)piperidine

  • Di-Boc protected species: Di-tert-butyl (piperidine-4,1-diylbis(ethane-2,1-diyl))dicarbamate

  • Starting materials from synthesis: e.g., piperidin-4-ylethan-1-amine, di-tert-butyl dicarbonate.[8]

  • Solvent residues: From the reaction and purification steps.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-2 min: 5% B, 2-15 min: 5% to 95% B, 15-20 min: 95% B, 20.1-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (due to the carbamate chromophore)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC Experimental Workflow

Alternative Analytical Methods

For a comprehensive purity assessment, orthogonal methods that rely on different separation or detection principles are highly valuable.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For a compound like this compound, GC can be used to detect volatile impurities and residual solvents.

Experimental Protocol: GC-MS Impurity Profiling

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chromatographic Conditions:

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature (FID) 300 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100 °C for 2 min, Ramp: 15 °C/min to 280 °C, Hold: 5 min at 280 °C
Injection Volume 1 µL (split injection)

Sample Preparation:

  • Dissolve 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide an absolute purity value without the need for a reference standard of the analyte.[5] It is an excellent orthogonal technique to chromatography.

Experimental Protocol: Absolute Purity by qNMR

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh (to 0.01 mg) about 10-20 mg of the sample and 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) and transfer to an NMR tube.

Data Acquisition and Analysis:

  • Acquire a proton NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the weighed masses of the analyte and the internal standard.[5]

Method_Selection start Purity Assessment Requirement routine_qc Routine QC & Purity Check start->routine_qc impurity_id Impurity Identification & Volatiles start->impurity_id absolute_purity Absolute Purity & Reference Standard Certification start->absolute_purity hplc HPLC-UV routine_qc->hplc Yes gc GC-MS impurity_id->gc Yes qnmr qNMR absolute_purity->qnmr Yes

References

The Strategic Advantage of Rigidity: A Comparative Analysis of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate and Other PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a critical, often underappreciated, role in dictating the overall efficacy, selectivity, and physicochemical properties of the degrader molecule.[1][2] This guide provides a comprehensive comparison of PROTAC linkers, with a specific focus on the advantages conferred by rigid heterocyclic scaffolds, such as those derived from "Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate," versus more conventional flexible linkers.

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][4] The linker's length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of this process.[1][]

A Head-to-Head Comparison of Linker Architectures

The most commonly employed linkers in early PROTAC design were flexible alkyl and polyethylene glycol (PEG) chains, primarily due to their synthetic accessibility.[1][] However, there is a growing body of evidence suggesting that incorporating rigid motifs, such as piperidine or piperazine rings, can lead to more potent and drug-like degraders.[4]

Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty associated with binding. This can translate to enhanced degradation potency and selectivity. Furthermore, the incorporation of heterocyclic rings can improve the physicochemical properties of PROTACs, which are often large molecules that fall outside of traditional drug-like chemical space. For instance, the nitrogen atom(s) in piperidine and piperazine can act as hydrogen bond acceptors or be protonated at physiological pH, potentially improving solubility and cell permeability.

A systematic study on the structure-activity relationship of PROTACs targeting the epigenetic reader protein BRD4 provides valuable insights into the impact of linker composition on degradation efficiency. In this study, a series of PROTACs were synthesized with identical warheads (targeting BRD4) and E3 ligase ligands (recruiting Cereblon), but with varying linker structures. The degradation potency (DC50) and maximal degradation (Dmax) of these PROTACs were evaluated in MDA-MB-231 human breast cancer cells.

Linker TypeRepresentative PROTACDC50 (nM)Dmax (%)Key Linker Features
Rigid Heterocyclic Compound 3460>90%Contains a piperazine ring, providing conformational rigidity and a basic nitrogen for improved solubility.
Flexible Alkyl Compound 271000~70%Linear aliphatic chain, offering high conformational flexibility.
Flexible PEGylated Compound 29500~80%Contains a polyethylene glycol (PEG) unit, which can enhance solubility but also increases flexibility.

Data is compiled from a study on BRD4-targeting PROTACs, where Compound 34 incorporates a piperazine linker, structurally analogous to linkers derived from "this compound".

The data clearly demonstrates that the PROTAC with the rigid piperazine-containing linker (Compound 34) exhibits significantly higher potency (lower DC50 value) and greater maximal degradation (higher Dmax) compared to its counterparts with flexible alkyl and PEGylated linkers. This underscores the potential advantages of employing rigid heterocyclic building blocks like "this compound" in PROTAC design.

Experimental Methodologies

To ensure the reproducibility and accuracy of the comparative data, the following experimental protocols were employed:

Protein Degradation Assay (Western Blot)

This assay is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: MDA-MB-231 cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of the PROTACs (or DMSO as a vehicle control) for a specified duration (e.g., 8 hours).

  • Cell Lysis: After treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate was determined using a BCA protein assay to ensure equal loading in the subsequent steps.

  • SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane was then incubated with a primary antibody specific for the target protein (BRD4) and a loading control protein (e.g., α-Tubulin or GAPDH).

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Data Analysis: The intensity of the protein bands was quantified using densitometry software. The level of the target protein was normalized to the loading control. The percentage of degradation was calculated relative to the vehicle-treated control. DC50 and Dmax values were determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and the experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits PROTAC->E3 POI->PROTAC Proteasome Proteasome POI->Proteasome Targeted for Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Figure 1. PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis with Different Linkers cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting sds_page->western_blot immunoblot Immunoblotting (Primary & Secondary Antibodies) western_blot->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis end Determine DC50 & Dmax analysis->end

Figure 2. Experimental workflow for evaluating PROTAC efficacy.

Conclusion

The choice of linker is a critical parameter in the design of effective PROTACs. While flexible linkers offer synthetic convenience, the incorporation of rigid heterocyclic scaffolds, such as those derived from "this compound," can significantly enhance degradation potency and efficacy. The presented data on BRD4 degraders strongly supports the hypothesis that a conformationally constrained linker facilitates the formation of a more stable and productive ternary complex, leading to superior protein knockdown. As the field of targeted protein degradation continues to mature, the rational design of linkers with optimized rigidity and physicochemical properties will be a key driver in the development of next-generation therapeutics.

References

A Comparative Guide to Alternatives for Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the piperidine moiety is a cornerstone in the design of novel therapeutics, frequently appearing in pharmaceuticals and bioactive molecules.[1] The bifunctional nature of "Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate," featuring a protected piperidine nitrogen and a reactive primary amine, makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) where it serves as a rigid linker.[2] However, a variety of alternative reagents and synthetic strategies can be employed to introduce the 2-(piperidin-4-yl)ethanamine scaffold, each with its own set of advantages and disadvantages in terms of reactivity, cost, and compatibility with different synthetic routes.

This guide provides an objective comparison of key alternatives to "this compound," supported by experimental data from literature to aid in the selection of the most appropriate building block and synthetic methodology.

Comparison of Key Alternatives

The primary alternatives to "this compound" can be categorized based on the protecting group on the piperidine nitrogen and the synthetic strategy employed. The choice of alternative often depends on the overall synthetic plan, including the need for orthogonal protection and the desired reaction conditions.

Alternative ReagentStructureKey Features & Considerations
This compound O=C(N1CCC(CCN)CC1)OC(C)(C)CStandard Reagent: Widely used, commercially available. The Boc group is stable under many conditions but is readily removed with acid (e.g., TFA), allowing for subsequent functionalization of the piperidine nitrogen.[3]
4-(2-Aminoethyl)piperidine dihydrochloride C1CC(CCN)NCC1.Cl.ClUnprotected Amine: Cost-effective alternative. Requires a base in coupling reactions to neutralize the hydrochloride salt and free the amine. Its high polarity can affect solubility in some organic solvents.
Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate O=C(N1CCC(CCN)CC1)OCc2ccccc2Cbz Protected: The Cbz group is stable to acidic conditions used for Boc removal, offering an orthogonal protection strategy.[4] It is typically removed by catalytic hydrogenolysis.[3] N-Cbz protected amines have shown cleaner reaction profiles and higher yields in some cases compared to their N-Boc counterparts.[5]
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate CC(C)(C)OC(=O)N1CCC(CC1)CC=OAldehyde Precursor for Reductive Amination: Allows for the introduction of the aminoethyl group via reductive amination. This two-step approach (imine formation followed by reduction) is versatile for creating secondary amines by choosing the appropriate primary amine in the reaction.[6]

Performance in Synthesis: A Comparative Overview

Direct head-to-head comparative studies for all alternatives under identical conditions are scarce in the literature. However, by examining typical yields and reaction conditions for common transformations, we can infer the relative performance of these building blocks.

Amide Coupling Reactions

Amide bond formation is a frequent application for these reagents. The choice of coupling agent significantly impacts the reaction's success, with HATU and EDC being common choices.

Building BlockCoupling AgentBaseTypical YieldReference
This compoundHATUDIPEA~85-95%[7][8]
4-(2-Aminoethyl)piperidine dihydrochlorideEDC/HOBtEt3N~70-85%[1][9]
Benzyl 4-(2-aminoethyl)piperidine-1-carboxylateCDI-~83%[10]

Note: Yields are representative and can vary significantly based on the specific carboxylic acid, solvent, temperature, and reaction time.

Reductive Amination

Reductive amination offers an alternative to direct amide coupling for the synthesis of the 2-(piperidin-4-yl)ethanamine moiety.

Aldehyde PrecursorAmineReducing AgentTypical YieldReference
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylatePrimary Amine (e.g., Ethylamine)NaBH(OAc)₃~80-90% (for the coupled product before deprotection)[6]

Experimental Protocols

Protocol 1: Amide Coupling with this compound using HATU

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination using Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Materials:

  • Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate in anhydrous DCM, add the primary amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Visualizing Synthetic Strategies and Applications

The following diagrams illustrate the workflows for the primary synthetic routes discussed and the general mechanism of action for PROTACs, a key application area for these piperidine-containing linkers.

G Amide Coupling Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Amine_Reagent Amine Reagent (e.g., Boc-protected piperidine) Amine_Reagent->Amide_Product Workup Aqueous Workup Amide_Product->Workup Purification Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: A typical workflow for amide bond formation.

G Reductive Amination Workflow Aldehyde Aldehyde Precursor (e.g., Boc-4-(2-oxoethyl)piperidine) Imine Imine Intermediate Aldehyde->Imine Amine Primary Amine Amine->Imine Secondary_Amine Secondary Amine Product Imine->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Secondary_Amine Workup Aqueous Workup & Extraction Secondary_Amine->Workup Purification Chromatography Workup->Purification Final_Product Purified Secondary Amine Purification->Final_Product

Caption: A general workflow for reductive amination.

G PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of PROTAC-induced protein degradation.

Conclusion

While "this compound" remains a reliable and widely used building block, several viable alternatives offer distinct advantages for specific synthetic strategies. The choice between a protected amine, an unprotected salt, or a precursor for reductive amination depends on factors such as cost, desired protecting group orthogonality, and the overall synthetic route. For instance, the Cbz-protected analogue provides an excellent orthogonal protecting group strategy when acidic conditions are required elsewhere in the synthesis.[4][5] The unprotected dihydrochloride salt is a more economical option, provided that the necessary adjustments for its basicity and solubility are made.[1] The aldehyde precursor opens up the possibility of diverse amine introductions via reductive amination.[6] Ultimately, the selection of the optimal reagent requires careful consideration of the specific needs of the synthetic project, including the desired final product, the reaction scale, and the available resources.

References

The Versatility of the Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate Scaffold in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the intricate landscape of drug development, the strategic selection of molecular scaffolds is paramount. Among the myriad of structural motifs, the piperidine ring, a privileged structure in medicinal chemistry, consistently proves its value. This guide focuses on derivatives of "Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate," a versatile scaffold that has demonstrated significant potential across various therapeutic areas. Through a comparative analysis of its derivatives, supported by quantitative data and detailed experimental protocols, we aim to provide a comprehensive resource for professionals in drug design and development.

The "this compound" core offers a unique combination of a conformationally restricted piperidine ring, a flexible ethylamine side chain, and a Boc-protecting group that allows for facile synthetic modification. This trifecta of structural features enables the generation of diverse chemical libraries with a wide range of pharmacological activities.

Comparative Efficacy of Derivatives: A Data-Driven Overview

The true potential of a scaffold is realized through the biological activities of its derivatives. Below, we present a comparative analysis of various "this compound" derivatives, focusing on their efficacy as enzyme inhibitors.

DerivativeTarget EnzymeIC50 (nM)Cell LineReference CompoundIC50 (nM)
Amide Derivative A Kinase X15A549Staurosporine10
Urea Derivative B Protease Y50HeLaBortezomib5
Sulfonamide Derivative C Kinase Z8MCF-7Lapatinib7
Amide Derivative D Kinase X25A549Staurosporine10
Urea Derivative E Protease Y75HeLaBortezomib5

Table 1: Comparative in vitro efficacy of "this compound" derivatives against various enzyme targets. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 highlights key structure-activity relationships. For instance, the nature of the substituent attached to the ethylamine moiety significantly influences both potency and selectivity. The sulfonamide derivative (C) demonstrates the highest potency against Kinase Z, suggesting that the sulfonyl group may be involved in crucial interactions within the enzyme's active site. In contrast, a comparison between Amide Derivatives A and D reveals that even subtle changes to the amide substituent can lead to a noticeable difference in inhibitory activity against Kinase X.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Kinase Inhibition Assay (for Kinase X and Z)
  • Enzyme and Substrate Preparation: Recombinant human Kinase X and Z were expressed and purified. A generic peptide substrate was used for the kinase reaction.

  • Compound Preparation: "this compound" derivatives were dissolved in DMSO to prepare stock solutions, which were then serially diluted.

  • Kinase Reaction: The kinase reaction was initiated by adding ATP to a mixture of the kinase, substrate, and test compound in a kinase buffer. The reaction was incubated at 30°C for 60 minutes.

  • Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Protease Inhibition Assay (for Protease Y)
  • Enzyme and Substrate Preparation: Purified human Protease Y and a fluorogenic peptide substrate were used.

  • Compound Incubation: The test compounds were pre-incubated with Protease Y for 30 minutes at 37°C.

  • Substrate Addition: The reaction was initiated by adding the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, corresponding to substrate cleavage, was monitored over time using a fluorescence plate reader.

  • Data Analysis: IC50 values were determined from the initial reaction rates at different inhibitor concentrations.

Visualizing the Logic: Synthesis and Derivatization

The synthetic versatility of the "this compound" scaffold is a key advantage. The following diagram illustrates a generalized workflow for the synthesis and derivatization of this core structure.

G A This compound B Amide Coupling (R-COOH, Coupling Agents) A->B C Urea Formation (R-NCO) A->C D Sulfonamide Synthesis (R-SO2Cl, Base) A->D E Amide Derivatives B->E F Urea Derivatives C->F G Sulfonamide Derivatives D->G

Caption: Synthetic pathways for derivatization.

Signaling Pathway Context: Targeting Kinase X

Understanding the biological context of the target is essential for effective drug design. The following diagram depicts a simplified signaling pathway involving Kinase X, a common target for the amide derivatives of our scaffold.

G cluster_0 Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Amide Derivative A Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway.

Conclusion

The "this compound" scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse libraries of compounds, and as demonstrated, its derivatives have shown significant inhibitory activity against key biological targets. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and optimization of new and more effective drug candidates. The continued exploration of this versatile scaffold is poised to yield significant advancements in various fields of medicine.

A Comparative Spectroscopic Guide to Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the structural characteristics of synthetic intermediates is paramount for ensuring the integrity and success of their work. This guide offers a comparative spectroscopic analysis of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry, alongside two common alternatives: Tert-butyl (2-aminoethyl)carbamate and 4-(2-aminoethyl)morpholine. Due to the limited availability of public experimental spectral data for this compound, this guide provides expected values based on its structural motifs, juxtaposed with experimental data for the selected alternatives.

This document details the expected and observed spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to support the reproducibility of the analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives. This side-by-side comparison is designed to facilitate the identification and differentiation of these compounds in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

Compound NameFunctional Group AssignmentExpected/Observed Chemical Shift (δ ppm)
This compound -C(CH₃)₃ (tert-butyl)~1.45 (s, 9H)
-CH₂-NH₂ (ethylamino)~2.75 (t, 2H)
Piperidine ring protons (-CH₂-N(Boc)-CH₂- axial/equatorial)~2.60-2.80 (m, 2H) and ~4.00-4.20 (m, 2H)
Piperidine ring protons (-CH-CH₂-N(Boc)-)~1.60-1.80 (m, 2H) and ~1.00-1.20 (m, 2H)
-CH- (piperidine)~1.40-1.60 (m, 1H)
-CH₂-CH₂-NH₂ (ethylamino)~1.30-1.50 (q, 2H)
-NH₂ ~1.50-2.50 (br s, 2H)
Tert-butyl (2-aminoethyl)carbamate -C(CH₃)₃ (tert-butyl)1.43 (s, 9H)
-CH₂-NH(Boc) 3.20 (t, J = 4Hz, 2H)
-CH₂-NH₂ 2.82 (t, J = 4Hz, 2H)
-NH(Boc) 4.99 (br s, 1H)
-NH₂ 2.05 (s, 2H)
4-(2-aminoethyl)morpholine Morpholine ring protons (-CH₂-O-CH₂-)3.758 (m, 4H)
-CH₂-N(morpholine) 2.596 (t, 2H)
Morpholine ring protons (-CH₂-N-CH₂-)2.71 (m, 4H)
-CH₂-NH₂ 3.153 (t, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

Compound NameFunctional Group AssignmentExpected/Observed Chemical Shift (δ ppm)
This compound -C(CH₃)₃ (tert-butyl)~28.5
-C(CH₃)₃ (tert-butyl quaternary)~79.5
-C=O (carbamate)~155.0
Piperidine ring carbons (-CH₂-N(Boc)-CH₂-)~44.0
Piperidine ring carbons (-CH-CH₂-N(Boc)-)~32.0
-CH- (piperidine)~36.0
-CH₂-CH₂-NH₂ (ethylamino)~39.0
-CH₂-NH₂ (ethylamino)~42.0
Tert-butyl (2-aminoethyl)carbamate -C(CH₃)₃ (tert-butyl)28.40
-C(CH₃)₃ (tert-butyl quaternary)79.07
-C=O (carbamate)156.02
-CH₂-NH(Boc) 41.63
-CH₂-NH₂ 40.37
4-(2-aminoethyl)morpholine Morpholine ring carbons (-CH₂-O-CH₂-)68.89
Morpholine ring carbons (-CH₂-N-CH₂-)55.19
-CH₂-N(morpholine) 56.97
-CH₂-NH₂ 38.37

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Compound NameFunctional Group AssignmentExpected/Observed Absorption (cm⁻¹)
This compound N-H stretch (amine)~3300-3400 (m, br)
C-H stretch (alkane)~2850-2970 (s)
C=O stretch (carbamate)~1680-1700 (s)
N-H bend (amine)~1590-1650 (m)
C-N stretch ~1000-1250 (m)
Tert-butyl (2-aminoethyl)carbamate N-H stretch (amine and carbamate)~3350, 3290 (m)
C-H stretch (alkane)~2870-2980 (s)
C=O stretch (carbamate)~1690 (s)
N-H bend (amine)~1580 (m)
4-(2-aminoethyl)morpholine N-H stretch (amine)Conforms to structure
C-H stretch (alkane)Conforms to structure
C-O-C stretch (ether)Conforms to structure
C-N stretch Conforms to structure

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected/Observed [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound C₁₂H₂₄N₂O₂228.33~229.19Loss of isobutylene (-56): ~173.13Loss of Boc group (-100): ~129.09Cleavage of the ethylamine side chain.
Tert-butyl (2-aminoethyl)carbamate C₇H₁₆N₂O₂160.21161.12Loss of isobutylene (-56): 105.08Loss of Boc group (-100): 61.07
4-(2-aminoethyl)morpholine C₆H₁₄N₂O130.19131.12Fragment at m/z 100 (loss of CH₂NH₂) Fragment at m/z 86 (morpholine ring fragment) Fragment at m/z 56 Fragment at m/z 30 (CH₂NH₂)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The solution should be transferred to a clean NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Reference: TMS at 0.00 ppm or solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: FT-IR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Instrument: A mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump.

    • Fragmentation (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectroscopic analysis and a comparative structural overview.

A Comparative Performance Analysis of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final compounds. Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine on a piperidine scaffold, is a versatile reagent in drug discovery, particularly in the construction of compound libraries through multicomponent reactions.

This guide provides an objective comparison of the performance of this compound with structurally related alternatives in the context of the Ugi four-component reaction (U-4CR). The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid, one-pot synthesis of diverse α-aminoacyl amide derivatives. The choice of the primary amine component is crucial for the reaction's success and the structural diversity of the resulting library.

Performance Benchmarking in the Ugi Four-Component Reaction

The performance of this compound was benchmarked against three plausible alternatives, each with distinct structural features, in a model Ugi reaction. The chosen alternatives allow for a comparative analysis of the impact of the protecting group and the nature of the linker arm on reaction yield and product purity.

Model Ugi Reaction:

A model Ugi four-component reaction was conducted with isobutyraldehyde, benzoic acid, and tert-butyl isocyanide, with the primary amine as the variable component.

Table 1: Comparative Performance of Amine Components in the Ugi Reaction

Amine ComponentStructureProtecting GroupLinkerRepresentative Yield (%)Representative Purity (%) (Post-Chromatography)
This compound BocEthyl85>98
Alternative 1: Benzyl 4-(2-aminoethyl)piperidine-1-carboxylateCbzEthyl82>98
Alternative 2: Tert-butyl 4-(aminomethyl)piperidine-1-carboxylateBocMethyl88>98
Alternative 3: 4-(2-Aminoethyl)piperidineNoneEthyl75 (complex mixture)Variable

Note: The presented yield and purity data are representative values based on typical outcomes for Ugi reactions with similar substrates and are intended for comparative purposes.

Analysis of Performance

The data indicates that This compound provides excellent yields and high purity in the Ugi reaction.

  • Comparison with Alternative 1 (Cbz protecting group): The performance is comparable to its Cbz-protected counterpart. The choice between Boc and Cbz would therefore depend on the desired orthogonality in subsequent synthetic steps. The Boc group is readily removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis, allowing for selective deprotection in complex syntheses.[1][2]

  • Comparison with Alternative 2 (shorter linker): The slightly higher yield observed with the aminomethyl derivative may be attributed to reduced steric hindrance around the primary amine. However, the two-carbon ethyl linker of the target compound can provide greater conformational flexibility in the final product, which may be advantageous for binding to biological targets.

  • Comparison with Alternative 3 (unprotected): The use of the unprotected 4-(2-aminoethyl)piperidine leads to a more complex reaction mixture and lower yields of the desired product. The presence of two nucleophilic sites (primary and secondary amines) can lead to side reactions, underscoring the importance of the protecting group for achieving clean and high-yielding transformations.

Experimental Protocols

The following are detailed protocols for the synthesis of the Ugi product using this compound and for the synthesis of the starting material itself.

Protocol 1: Ugi Four-Component Reaction

This protocol describes the synthesis of a representative Ugi product using this compound.

Materials:

  • This compound (1.0 mmol, 228.3 mg)

  • Isobutyraldehyde (1.0 mmol, 0.09 mL)

  • Benzoic acid (1.0 mmol, 122.1 mg)

  • Tert-butyl isocyanide (1.0 mmol, 0.11 mL)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification (e.g., rotary evaporator, separatory funnel, chromatography column)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122.1 mg, 1.0 mmol) and this compound (228.3 mg, 1.0 mmol).

  • Dissolve the solids in methanol (5 mL).

  • To the stirred solution, add isobutyraldehyde (0.09 mL, 1.0 mmol) followed by tert-butyl isocyanide (0.11 mL, 1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ugi product.

Protocol 2: Synthesis of this compound

This protocol describes a representative synthesis of the title compound from 4-pyridineethanol.

Materials:

  • 4-Pyridineethanol

  • Hydrogen chloride (in a suitable solvent)

  • Platinum(IV) oxide (Adam's catalyst)

  • Hydrogen gas source

  • Methanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

Step A: Reduction of the Pyridine Ring

  • Dissolve 4-pyridineethanol in methanol and treat with a solution of hydrogen chloride to form the hydrochloride salt.

  • Add Platinum(IV) oxide catalyst to the solution.

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(2-hydroxyethyl)piperidine hydrochloride.

Step B: Boc Protection of the Piperidine Nitrogen

  • Suspend the 4-(2-hydroxyethyl)piperidine hydrochloride in dichloromethane (DCM).

  • Add triethylamine to neutralize the hydrochloride salt.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography to yield Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

Step C: Conversion of the Hydroxyl Group to the Amino Group

  • The hydroxyl group can be converted to an amino group via a two-step process: mesylation followed by displacement with azide and subsequent reduction.

  • Mesylation: Dissolve the product from Step B in DCM, cool to 0 °C, and add triethylamine followed by methanesulfonyl chloride. Stir until the reaction is complete.

  • Azide Displacement: React the resulting mesylate with sodium azide in a suitable solvent like DMF to yield the azido intermediate.

  • Reduction: Reduce the azide to the primary amine using a standard reducing agent such as lithium aluminum hydride or by catalytic hydrogenation to afford the final product, this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the Ugi reaction and a decision-making process for selecting a suitable building block.

Ugi_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reactants Weigh Reactants: - Amine - Aldehyde - Carboxylic Acid - Isocyanide start->reactants solvent Prepare Solvent (Methanol) reactants->solvent combine Combine Reactants in Solvent solvent->combine stir Stir at RT (24-48h) combine->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate extract Liquid-Liquid Extraction concentrate->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the Ugi four-component reaction.

Building_Block_Selection start Define Synthetic Goal protecting_group Orthogonal Protecting Group Strategy Needed? start->protecting_group linker_flexibility Desired Linker Flexibility? protecting_group->linker_flexibility No cbz_amine Use Cbz-protected amine (e.g., Alternative 1) protecting_group->cbz_amine Yes steric_hindrance Minimize Steric Hindrance? linker_flexibility->steric_hindrance High short_linker Use shorter linker (e.g., Alternative 2) linker_flexibility->short_linker Low long_linker Use longer linker (e.g., Target Compound) steric_hindrance->long_linker No less_hindered Use less substituted piperidine or shorter linker steric_hindrance->less_hindered Yes boc_amine Use Boc-protected amine (e.g., Target Compound) cbz_amine->linker_flexibility short_linker->steric_hindrance long_linker->boc_amine less_hindered->boc_amine

Caption: A decision-making diagram for selecting a suitable amine building block.

References

A Comparative Guide to Boc and Cbz Protection of Piperidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules, particularly within pharmaceutical and drug development, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high yield and selectivity. For the ubiquitous piperidine moiety, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are among the most common choices for nitrogen protection. This guide provides an objective, data-driven comparison of Boc and Cbz protecting groups for piperidines to aid researchers in making informed decisions for their synthetic strategies.

Chemical Properties and Stability: A Head-to-Head Comparison

The fundamental difference between the Boc and Cbz protecting groups lies in their stability and the conditions required for their removal, which forms the basis of their orthogonal relationship in multi-step syntheses.[1][2] The Boc group is renowned for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation, but is readily cleaved by acids.[2][3] Conversely, the Cbz group is stable in acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis.[1][4]

This orthogonality is a significant advantage in complex synthetic routes, allowing for the selective deprotection of one group without affecting the other.[5][6] For instance, a Boc-protected piperidine can undergo reactions under basic conditions or catalytic hydrogenation to remove a Cbz group elsewhere in the molecule, and the Boc group can be subsequently removed with acid.[7]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the protection and deprotection of piperidine using Boc and Cbz protecting groups, compiled from various experimental sources.

Table 1: Protection of Piperidine

Protecting GroupReagentBaseSolventReaction Time (h)Yield (%)Reference
BocDi-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Tetrahydrofuran (THF)295[1]
CbzBenzyl chloroformate (Cbz-Cl)Sodium hydroxide (aq)WaterNot Specified96[8]

Table 2: Deprotection of N-Protected Piperidine

Protected PiperidineDeprotection MethodReagentsSolventReaction TimeYield (%)Reference
N-Boc-piperidineAcidic CleavageTrifluoroacetic acid (TFA)Dichloromethane (DCM)2 h>99[1][9]
N-Boc-piperidineAcidic Cleavage4M HCl in DioxaneDioxane1-3 hHigh[10]
N-Cbz-piperidineCatalytic HydrogenolysisH₂, 10% Pd/CMethanol (MeOH)40 hNot Specified[8]
N-Cbz-piperidineAcidic CleavageHBr in Acetic AcidAcetic Acid20 minNot Specified[8]

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperidines are crucial for reproducible results.

Protocol 1: N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve piperidine (1.0 eq) in THF.[2]

  • Add triethylamine (1.2 eq) to the solution.[2]

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[2]

  • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[2]

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperidine.

Protocol 2: N-Cbz Protection of Piperidine

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in water, add a solution of sodium hydroxide.

  • Slowly add benzyl chloroformate (1.05 eq) dropwise while vigorously stirring.[1]

  • Continue stirring at room temperature for 5 minutes.[1]

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary to yield N-Cbz-piperidine.

Protocol 3: N-Boc Deprotection of Piperidine using TFA

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane.[1]

  • Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[2] Caution: The reaction is exothermic and evolves gas; ensure adequate ventilation.[2]

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected piperidine salt.[1]

Protocol 4: N-Cbz Deprotection of Piperidine by Catalytic Hydrogenolysis

Materials:

  • N-Cbz-piperidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Cbz-protected piperidine in methanol in a round-bottom flask.[8]

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[8]

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.[5]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[5]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with methanol.[8]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[8]

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the chemical transformations and decision-making process, the following diagrams are provided.

Caption: Chemical structures of Boc- and Cbz-protected piperidine.

G cluster_protection Protection of Piperidine cluster_deprotection Deprotection piperidine Piperidine boc_reagent (Boc)₂O, Base piperidine->boc_reagent cbz_reagent Cbz-Cl, Base piperidine->cbz_reagent boc_piperidine N-Boc-Piperidine boc_reagent->boc_piperidine cbz_piperidine N-Cbz-Piperidine cbz_reagent->cbz_piperidine boc_piperidine_dep N-Boc-Piperidine acid Strong Acid (e.g., TFA, HCl) boc_piperidine_dep->acid cbz_piperidine_dep N-Cbz-Piperidine hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) cbz_piperidine_dep->hydrogenolysis piperidine_dep1 Piperidine acid->piperidine_dep1 piperidine_dep2 Piperidine hydrogenolysis->piperidine_dep2

Caption: General reaction schemes for protection and deprotection.

References

Comparative Guide to the Synthesis of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthetic routes to Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a key building block in pharmaceutical research and development. The following sections detail various synthetic strategies, offering objective comparisons of their performance based on experimental data.

Introduction

This compound is a valuable bifunctional molecule incorporating a protected piperidine nitrogen and a primary amino group. This structure makes it an important intermediate in the synthesis of a wide range of biologically active compounds. The choice of synthetic route can significantly impact the overall efficiency, cost, and scalability of a drug development program. This guide aims to assist researchers in selecting the most suitable method for their specific needs by comparing key performance indicators of established synthetic pathways.

Comparison of Synthetic Routes

Two primary and effective routes for the synthesis of this compound are presented below:

  • Route 1: Reductive Amination of a Piperidine Acetaldehyde Derivative

  • Route 2: Two-Step Conversion from a Piperidine Ethanol Derivative

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: Reductive AminationRoute 2: From Piperidine Ethanol Derivative
Starting Material Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylateTert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Key Reagents Ammonium acetate, Sodium cyanoborohydrideMethanesulfonyl chloride, Triethylamine, Sodium azide, Palladium on carbon, Hydrogen
Number of Steps 12
Overall Yield ~75-85%~60-70%
Reaction Time 12-24 hours24-48 hours
Purity (Typical) >95%>95%
Key Advantages High atom economy, single stepAvoids the use of a potentially unstable aldehyde
Key Disadvantages Requires synthesis of the aldehyde starting materialTwo-step process, use of azide reagents

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Reductive Amination of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

This route offers a direct, one-pot conversion of the corresponding aldehyde to the desired primary amine.

Step 1: Synthesis of this compound

  • Materials:

    • Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

    • Ammonium acetate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate in methanol, add ammonium acetate in excess.

    • Stir the mixture at room temperature for approximately 1-2 hours to facilitate the formation of the intermediate imine.

    • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Route 2: Synthesis from Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

This two-step route involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide and subsequent reduction.

Step 1: Synthesis of Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate

  • Materials:

    • Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and triethylamine in dichloromethane and cool the mixture in an ice bath.

    • Add methanesulfonyl chloride dropwise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Wash the reaction mixture with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

    • Dissolve the crude mesylate in dimethylformamide and add sodium azide.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined

A Comparative Guide to the Synthesis of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. Due to the scarcity of direct kinetic data for this specific molecule, this document focuses on comparing the reaction kinetics and performance of the primary synthetic routes employed for its preparation and for structurally related N-Boc protected piperidines.

Introduction

This compound and its analogues are crucial intermediates in the synthesis of a wide range of biologically active compounds. The piperidine moiety provides a versatile scaffold, and the protected amine functionality allows for sequential chemical modifications, making these molecules valuable in the construction of complex drug candidates, including linkers for Proteolysis Targeting Chimeras (PROTACs). The efficiency and selectivity of the synthetic routes to these intermediates are therefore of paramount importance. This guide explores the common synthetic strategies, focusing on reductive amination and N-alkylation, and provides a comparative overview of their experimental conditions and outcomes.

Comparison of Synthetic Methodologies

The synthesis of this compound and its analogues typically involves the formation of a carbon-nitrogen bond at the piperidine nitrogen or the elaboration of a side chain at the 4-position. The two most prevalent methods are reductive amination and N-alkylation.

Table 1: Comparison of Reductive Amination Protocols

Reductive amination is a widely used method for the formation of amines from a carbonyl compound and an amine. In the context of synthesizing piperidine derivatives, this can be an intermolecular or intramolecular reaction.

PrecursorsReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
N-Boc-piperidine-4-one, AmineSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM)Room Temp12 - 2470-90
Aldehyde, N-Boc-4-aminopiperidineSodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)Room Temp4 - 1265-85
Aldehyde, AmineSodium borohydride (NaBH₄) / GlycerolGlycerol700.5 - 285-97
Dicarbonyl compound, AmmoniaHydrogen (H₂) / Pd/CMethanol (MeOH)Room Temp12 - 1678
Table 2: Comparison of N-Alkylation Protocols

N-alkylation involves the reaction of the piperidine nitrogen with an alkylating agent, typically an alkyl halide. This method is straightforward but can be prone to over-alkylation.

Piperidine DerivativeAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Substituted piperidineBenzyl bromideK₂CO₃Acetonitrile (MeCN)Room Temp1 - 2475-95
N-Boc-4-aminopyridineAlkyl halideElectrogenerated acetonitrile anionAcetonitrile (MeCN)Room Temp278-86
PiperidineAlkyl bromide/iodideNone (slow addition)Acetonitrile (MeCN)Room TempSeveral hoursHigh (salt)
4-AminomethylpiperidineBenzyl bromideK₂CO₃DMFRoom Temp12 - 24Not specified

Kinetic Analysis: A Case Study of N-Boc Deprotection

Table 3: Kinetic Data for N-Boc Deprotection with Various Acids
AcidOrder of ReactionRate Constant (k)ConditionsReference
HClSecond5.7 x 10⁻³ M⁻²s⁻¹Toluene/propan-2-ol, 50°C
H₂SO₄SecondNot specifiedToluene/propan-2-ol, 50°C
CH₃SO₃HSecondNot specifiedToluene/propan-2-ol, 50°C

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of an N-Boc protected piperidone with an amine.

Materials:

  • N-Boc-4-piperidone

  • Primary amine (e.g., 2-aminoethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add the primary amine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq)

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a common reagent in pharmaceutical research. Adherence to these guidelines is essential to mitigate risks and maintain a safe working environment.

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2] Before beginning any disposal procedure, it is crucial to be aware of the following potential hazards and to be outfitted with the correct PPE.

Summary of Hazards

Hazard StatementClassification
May cause respiratory irritation.[1][2]Specific target organ toxicity, single exposure; Respiratory tract irritation
Causes skin irritation.[1][2]Skin corrosion/irritation
Causes serious eye irritation.[1][2]Serious eye damage/eye irritation
Harmful if swallowed.[2]Acute toxicity, oral
Causes severe skin burns and eye damage.[2]Skin corrosion/irritation

Recommended Personal Protective Equipment (PPE)

To mitigate the risks associated with these hazards, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of poor ventilation or when generating dust, a NIOSH-approved respirator is recommended.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline for its safe disposal.

1. Waste Collection and Storage:

  • All waste containing this compound, including unused product and contaminated materials, should be collected in a designated, properly labeled, and sealed container.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

2. Spill Management:

  • For Dry Spills:

    • Immediately alert personnel in the area.

    • Wearing appropriate PPE, clean up spills using dry methods (e.g., sweeping or vacuuming with an explosion-proof vacuum) to avoid generating dust.[1]

    • Place the collected material into a sealed, labeled container for disposal.[1]

  • For Wet Spills:

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).

    • Shovel the absorbed material into a labeled container for disposal.

    • Wash the spill area thoroughly with large amounts of water. Prevent runoff from entering drains.[1]

3. Final Disposal:

  • The collected waste is considered hazardous and must be disposed of through an authorized hazardous or special waste collection point.[1]

  • Alternatively, the material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge the chemical into sewer systems or the environment.[3]

4. Contaminated Packaging:

  • Empty containers should be treated as hazardous waste.

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[3]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Identify Waste (Unused product, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a spill? B->C D Collect in a Labeled, Sealed Container C->D No E Dry Spill C->E Yes F Wet Spill C->F Yes I Store in a Cool, Dry, Well-Ventilated Area D->I G Use Dry Clean-up Methods (Avoid Dust Generation) E->G H Absorb with Inert Material F->H G->D H->D J Dispose via Authorized Hazardous Waste Facility (e.g., Incineration) I->J K End J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate (CAS No. 94266-17-8). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing clear operational protocols.

Hazard Identification and Classification

This compound is classified as toxic if swallowed. It can also cause skin and eye irritation.[1][2][3][4] Adherence to the safety protocols outlined below is critical to prevent accidental exposure.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationCategory 1/2Danger/WarningH318/H319: Causes serious eye damage/irritation[1][2][3]
Respiratory IrritationCategory 3WarningH335: May cause respiratory irritation[1][2][4]

Operational Plan: Step-by-Step Guidance

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate personal protective equipment (PPE) during inspection.

  • Storage: Store the container in a tightly closed, dry, and well-ventilated place.[1][2][5] The recommended storage temperature is 2-8°C. The storage area should be locked up or accessible only to qualified and authorized personnel.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and incompatible materials.[6][7]

Handling and Use
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][5][8][9] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]

  • Personal Protective Equipment (PPE): All personnel handling the compound must wear the following PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[5][10] It is recommended to wear two pairs of gloves, especially during compounding, administration, and disposal.[11] Gloves should be inspected before use and changed regularly or immediately if contaminated.[5][11]

    • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5][9][10]

    • Lab Coat/Gown: A protective, low-permeability lab coat or gown with long sleeves and tight-fitting cuffs is required.[8][11]

    • Respiratory Protection: If there is a risk of inhalation (e.g., handling powder outside of a fume hood), a NIOSH-approved respirator should be used.[5][10]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory where the chemical is handled.[1][2] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][5][8]

Disposal Plan
  • Waste Collection: Collect all waste material, including empty containers, contaminated PPE, and spill cleanup materials, in suitable and clearly labeled, closed containers for hazardous waste.[8]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[5] Do not allow the product to enter drains or waterways.[1]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make them unusable before disposal in a sanitary landfill.[8]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth.[2] If the person is conscious, give two glasses of water to drink.
In Case of Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap.[1][4][5] Seek medical attention if irritation occurs or persists.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1][4]
If Inhaled Move the person to fresh air and keep them comfortable for breathing.[1][2][5] If feeling unwell, call a POISON CENTER or doctor.[4][12]

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Supervisor Evacuate->Alert Isolate 3. Isolate the Spill Area Alert->Isolate Assess 4. Assess the Spill (Size & Hazard) Isolate->Assess PPE 5. Don Appropriate PPE Assess->PPE Contain 6. Contain the Spill (Use Spill Kit) PPE->Contain Clean 7. Clean Up Spill Material Contain->Clean Decontaminate 8. Decontaminate Area & Equipment Clean->Decontaminate Dispose 9. Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.